SNAP 94847 hydrochloride
Description
Properties
IUPAC Name |
N-[3-[1-[[4-(3,4-difluorophenoxy)phenyl]methyl]piperidin-4-yl]-4-methylphenyl]-2-methylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32F2N2O2.ClH/c1-19(2)29(34)32-23-7-4-20(3)26(16-23)22-12-14-33(15-13-22)18-21-5-8-24(9-6-21)35-25-10-11-27(30)28(31)17-25;/h4-11,16-17,19,22H,12-15,18H2,1-3H3,(H,32,34);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDUDFNRQKUBRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)C)C2CCN(CC2)CC3=CC=C(C=C3)OC4=CC(=C(C=C4)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33ClF2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SNAP 94847 Hydrochloride: A Technical Overview of its Synthesis and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
SNAP 94847 hydrochloride is a potent and selective, non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCH1). It has been investigated for its potential therapeutic applications in a range of central nervous system disorders, including anxiety, depression, and obesity. This technical guide provides a comprehensive overview of the available information on this compound, with a focus on its synthesis pathway, preclinical development, and mechanism of action. While a definitive, publicly available, step-by-step synthesis protocol is not available, a plausible synthetic route is proposed based on analogous chemical syntheses. This document consolidates key preclinical data, including binding affinities, pharmacokinetic parameters, and outcomes from various in vivo and in vitro studies. Detailed experimental protocols for significant preclinical evaluations are also provided to facilitate further research and development. It is important to note that, based on publicly available information, this compound has not progressed to clinical trials.
Introduction
Melanin-concentrating hormone (MCH) is a neuropeptide primarily expressed in the lateral hypothalamus and zona incerta of the brain. It plays a crucial role in regulating energy homeostasis, mood, and arousal through its interaction with the MCH1 receptor, a G protein-coupled receptor. The development of selective MCH1 receptor antagonists has been a significant area of research for pharmaceutical companies seeking novel treatments for obesity, anxiety, and depressive disorders. This compound emerged from these efforts as a high-affinity antagonist with promising preclinical activity.
Synthesis Pathway of this compound
While a detailed, step-by-step synthesis protocol for N-[3-(1-{[4-(3,4-difluorophenoxy)phenyl]methyl}(4-piperidyl))-4-methylphenyl]-2-methylpropanamide hydrochloride (this compound) is not explicitly detailed in publicly accessible literature, a plausible synthetic route can be constructed based on the synthesis of structurally related compounds and general principles of medicinal chemistry. The proposed pathway involves the synthesis of key intermediates followed by their coupling to form the final compound.
Disclaimer: The following synthesis pathway is a hypothetical reconstruction based on analogous chemical syntheses and has not been experimentally verified from publicly available documents.
A potential retrosynthetic analysis suggests the disconnection of the final molecule into three main building blocks: a substituted aniline derivative, a piperidine core, and an isobutyryl moiety.
Proposed Synthesis of Key Intermediates:
-
Intermediate 1: 4-(3,4-Difluorophenoxy)benzaldehyde: This intermediate can be synthesized via a nucleophilic aromatic substitution reaction between 3,4-difluorophenol and 4-fluorobenzaldehyde under basic conditions.
-
Intermediate 2: N-(4-methyl-3-(piperidin-4-yl)phenyl)isobutyramide: This intermediate can be prepared in a multi-step process starting from 4-methyl-3-nitroaniline. The synthesis would likely involve the protection of the aniline, followed by a Suzuki or other cross-coupling reaction to introduce the piperidine ring (initially protected, e.g., with a Boc group). Subsequent reduction of the nitro group to an amine, followed by acylation with isobutyryl chloride and deprotection of the piperidine nitrogen, would yield the desired intermediate.
Final Assembly:
The final step in the synthesis would involve the reductive amination of Intermediate 2 with Intermediate 1. This reaction, typically carried out in the presence of a reducing agent such as sodium triacetoxyborohydride, would form the C-N bond between the piperidine nitrogen and the benzylic carbon of the benzaldehyde derivative. Finally, treatment of the free base with hydrochloric acid would yield this compound.
Caption: Proposed Synthesis Pathway for this compound.
Development of this compound
The development of this compound has been primarily focused on its preclinical evaluation as a potential therapeutic agent for central nervous system disorders.
Preclinical Rationale
The rationale for developing an MCH1 receptor antagonist like SNAP 94847 stems from the established role of the MCH system in regulating feeding behavior, mood, and stress responses. Preclinical studies have shown that MCH administration can increase food intake and promote weight gain, while also eliciting anxiogenic and depressive-like behaviors in animal models. Consequently, blocking the MCH1 receptor was hypothesized to produce anorectic, anxiolytic, and antidepressant effects.
Preclinical Pharmacodynamics
SNAP 94847 has demonstrated high affinity and selectivity for the MCH1 receptor in in vitro studies.
| Parameter | Value | Species | Reference |
| Ki | 2.2 nM | - | [1] |
| KD | 530 pM | - | [1] |
Table 1: In Vitro Binding Affinity of SNAP 94847 for the MCH1 Receptor.
Preclinical Pharmacokinetics
Pharmacokinetic studies in rodents have provided insights into the absorption, distribution, metabolism, and excretion (ADME) properties of SNAP 94847.
| Parameter | Value | Species | Route | Reference |
| Oral Bioavailability | 59% | Rat | Oral | [1] |
| t1/2 | 5.2 h | Rat | Oral | [1] |
| Brain/Plasma Ratio | 2.3 | Rat | - | [1] |
Table 2: Pharmacokinetic Parameters of SNAP 94847 in Rats.
Preclinical Efficacy Studies
SNAP 94847 has been evaluated in a variety of animal models to assess its potential therapeutic effects.
-
Anxiolytic and Antidepressant Effects: In rodent models of anxiety and depression, SNAP 94847 has been shown to produce effects comparable to clinically used anxiolytics and antidepressants. For instance, it demonstrated anxiolytic-like activity in the elevated plus-maze and light-dark box tests. In models of depression, such as the forced swim test, it has been reported to reduce immobility time.
-
Anorectic Effects: Consistent with the role of MCH in feeding, SNAP 94847 has been shown to reduce food consumption in animal studies, suggesting a potential role in the management of obesity.
Clinical Development Status
A thorough search of publicly available clinical trial registries and scientific literature did not yield any information on clinical trials involving this compound. This suggests that the compound has not progressed to human clinical studies or that such studies have not been publicly disclosed.
Mechanism of Action
This compound exerts its pharmacological effects by acting as a competitive antagonist at the MCH1 receptor. By binding to the receptor, it prevents the endogenous ligand, MCH, from binding and initiating downstream signaling cascades. The MCH1 receptor is coupled to Gi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this action, SNAP 94847 can modulate the activity of neuronal circuits involved in appetite, mood, and stress.
Caption: MCH1 Receptor Signaling Pathway and the Antagonistic Action of SNAP 94847.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of SNAP 94847 for the MCH1 receptor.
Protocol:
-
Membrane Preparation: Cell membranes expressing the recombinant human MCH1 receptor are prepared.
-
Radioligand: A radiolabeled MCH1 receptor agonist or antagonist (e.g., [¹²⁵I]-MCH) is used.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% BSA) is prepared.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of SNAP 94847.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of SNAP 94847 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for an In Vitro Receptor Binding Assay.
In Vivo Behavioral Assays
Objective: To assess the anxiolytic-like effects of SNAP 94847.
Protocol:
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Animals: Rodents (e.g., mice or rats) are used.
-
Drug Administration: this compound or vehicle is administered to the animals at a specific time point before the test (e.g., 30-60 minutes).
-
Test Procedure: Each animal is placed at the center of the maze, facing an open arm, and allowed to explore for a set duration (e.g., 5 minutes).
-
Data Collection: The time spent in the open arms and the number of entries into the open and closed arms are recorded using an automated tracking system.
-
Data Analysis: An increase in the time spent in the open arms and/or the percentage of entries into the open arms is indicative of an anxiolytic-like effect.
Objective: To evaluate the antidepressant-like effects of SNAP 94847.
Protocol:
-
Apparatus: A transparent cylinder filled with water.
-
Animals: Rodents (e.g., mice or rats) are used.
-
Drug Administration: this compound or vehicle is administered, often over a chronic period (e.g., 14-21 days).
-
Test Procedure: Animals are placed in the water-filled cylinder for a specific duration (e.g., 6 minutes).
-
Data Collection: The duration of immobility (floating without struggling) is recorded, typically during the last 4 minutes of the test.
-
Data Analysis: A significant decrease in the duration of immobility is interpreted as an antidepressant-like effect.
Conclusion
This compound is a well-characterized MCH1 receptor antagonist with demonstrated preclinical efficacy in models of anxiety, depression, and feeding. Its favorable pharmacokinetic profile in rodents, including good oral bioavailability and brain penetration, highlighted its potential as a drug candidate. However, the lack of publicly available information on a detailed synthesis pathway and any progression into clinical trials suggests that its development may have been discontinued. Despite this, the extensive preclinical data available for this compound continues to be valuable for researchers in the field of MCH receptor pharmacology and for the broader development of therapeutics targeting central nervous system disorders. Further investigation into the synthesis and potential clinical utility of this and similar compounds may still be warranted.
References
The Core Mechanism of SNAP 94847 Hydrochloride: An In-depth Technical Guide to MCH1 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of SNAP 94847 hydrochloride, a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCH1). The following sections detail the binding affinity, functional antagonism, and the underlying signaling pathways affected by this compound. This document also includes representative experimental protocols and quantitative data to support further research and development.
Introduction to this compound and the MCH1 Receptor
Melanin-concentrating hormone (MCH) is a neuropeptide that plays a significant role in the regulation of energy homeostasis, mood, and anxiety.[1] Its effects are mediated through G protein-coupled receptors (GPCRs), primarily the MCH1 receptor in rodents.[2] The MCH1 receptor is coupled to Gi and Gq proteins, and its activation leads to the inhibition of cyclic AMP (cAMP) production and an increase in intracellular calcium levels and mitogen-activated protein kinase (MAPK) activity.[3][4]
This compound is a novel, high-affinity, and selective non-peptide antagonist of the MCH1 receptor.[5][6] Its chemical name is N-[3-[1-[[4-(3,4-Difluorophenoxy)phenyl]methyl]-4-piperidinyl]-4-methylphenyl]-2-methylpropanamide hydrochloride.[7] Due to its ability to block the effects of MCH, SNAP 94847 has shown potential as a therapeutic agent for obesity, anxiety, and depression.[1][8]
Quantitative Analysis of MCH1 Receptor Antagonism
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Binding Affinity of SNAP 94847 at the MCH1 Receptor
| Parameter | Value | Species | Assay Type | Reference |
| Ki | 2.2 nM | Human | Radioligand Binding Assay | [5] |
| Kd | 530 pM | Human | Radioligand Binding Assay | [5] |
Table 2: Functional Antagonist Activity of SNAP 94847
| Parameter | Value | Cell Line | Assay Type | Reference |
| IC50 | 230 nM | HEK293 | FLIPR Calcium Mobility Assay |
Table 3: Selectivity of SNAP 94847
| Receptor | Selectivity Fold-Increase (over MCH1) | Reference |
| α1A Adrenergic Receptor | > 80-fold | [7] |
| D2 Dopamine Receptor | > 500-fold | [7] |
Table 4: In Vivo Pharmacokinetic Parameters of SNAP 94847 in Rats
| Parameter | Value | Route of Administration | Reference |
| Bioavailability | 59% | Oral | [5] |
| Plasma Clearance | 4.2 L/hr/kg | Oral | [5] |
| Blood Clearance | 3.3 L/hr/kg | Oral | [5] |
| Half-life (t1/2) | 5.2 h | Oral | [5] |
MCH1 Receptor Signaling and the Antagonistic Action of SNAP 94847
The MCH1 receptor, upon binding its endogenous ligand MCH, initiates a cascade of intracellular signaling events. SNAP 94847 acts by competitively binding to the MCH1 receptor, thereby preventing MCH from binding and activating these downstream pathways.
Caption: MCH1 Receptor Signaling Pathway and SNAP 94847 Antagonism.
Detailed Experimental Methodologies
The following sections provide representative, detailed protocols for key experiments used to characterize MCH1 receptor antagonists like SNAP 94847. These are intended as a guide and may require optimization for specific laboratory conditions.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the MCH1 receptor.
Caption: Workflow for a Radioligand Binding Assay.
Protocol:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human MCH1 receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer (25 mM HEPES, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4).
-
A range of concentrations of this compound.
-
A fixed concentration of a suitable radioligand (e.g., [³H]SNAP 7941).
-
The prepared cell membranes.
-
-
Incubate the plate for 90 minutes at room temperature with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of SNAP 94847.
-
Determine the IC50 value (the concentration of SNAP 94847 that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
FLIPR Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a hallmark of Gq-coupled receptor activation.
Caption: Workflow for a Calcium Mobilization Assay.
Protocol:
-
Cell Preparation:
-
Plate HEK293 cells expressing the MCH1 receptor in a 96-well, black-walled, clear-bottom plate and culture overnight.
-
On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
-
Antagonist Pre-incubation:
-
Add varying concentrations of SNAP 94847 to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in a FLIPR (Fluorometric Imaging Plate Reader) instrument.
-
Initiate fluorescence reading to establish a baseline.
-
Add a solution of MCH agonist (at a concentration that elicits a submaximal response, e.g., EC80) to all wells simultaneously.
-
Continue to measure the fluorescence intensity over time to capture the calcium transient.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of wells with agonist alone (0% inhibition) and wells with no agonist (100% inhibition).
-
Plot the percentage of inhibition against the log concentration of SNAP 94847 and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Behavioral Models (e.g., Forced Swim Test)
In vivo models are crucial for assessing the potential therapeutic effects of MCH1 receptor antagonists. The forced swim test is a common model for evaluating antidepressant-like activity.
Protocol:
-
Animal Acclimation and Dosing:
-
Acclimate male Sprague-Dawley rats to the housing facility for at least one week.
-
Administer this compound (e.g., 20 mg/kg) or vehicle via oral gavage.[5] A positive control, such as a known antidepressant, is typically included.
-
-
Forced Swim Test Procedure:
-
Pre-swim session (Day 1): Place each rat individually in a cylinder of water (25°C) for 15 minutes. This is to induce a state of behavioral despair.
-
Test session (Day 2): 24 hours after the pre-swim, and following drug administration at a specified time point (e.g., 60 minutes post-dose), place the rats back into the water cylinders for a 5-minute test session.
-
Record the behavior of the animals, specifically the duration of immobility (floating without struggling).
-
-
Data Analysis:
-
Compare the mean immobility time between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time in the SNAP 94847-treated group compared to the vehicle group is indicative of an antidepressant-like effect.[9]
-
Conclusion
This compound is a potent and selective MCH1 receptor antagonist that effectively blocks the signaling of the MCH system. Its high binding affinity and functional antagonism, demonstrated through in vitro assays, translate to significant effects in preclinical in vivo models of mood and feeding behavior. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals working on the therapeutic potential of MCH1 receptor modulation.
References
- 1. Melanin-concentrating hormone MCH1 receptor antagonists: a potential new approach to the treatment of depression and anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay in Summary_ki [bdb99.ucsd.edu]
- 3. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. SNAP 94847 (hydrochloride) - MedChem Express [bioscience.co.uk]
- 7. This compound | Selective MCH1 Antagonist | Tocris Bioscience [tocris.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. ndineuroscience.com [ndineuroscience.com]
SNAP 94847 Hydrochloride: A Deep Dive into its Binding Affinity and Kinetics at the Melanin-Concentrating Hormone Receptor 1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of SNAP 94847 hydrochloride, a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). The document details its binding affinity, available kinetic parameters, and the underlying experimental methodologies. Furthermore, it elucidates the MCHR1 signaling pathway and the mechanism of antagonism by this compound through detailed diagrams.
Core Binding and Kinetic Parameters
This compound exhibits high affinity for the MCHR1, a key target in the regulation of energy homeostasis and mood. The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Receptor | Species | Reference |
| Ki (Inhibition Constant) | 2.2 nM | MCHR1 | Human/Rat/Mouse | [1][2][3] |
| Kd (Dissociation Constant) | 530 pM | MCHR1 | Human/Rat/Mouse | [1][2][3] |
| Selectivity | >80-fold vs. α1A adrenergic receptor | MCHR1 | Not Specified | [1] |
| Selectivity | >500-fold vs. D2 dopamine receptor | MCHR1 | Not Specified | [1] |
| kon (Association Rate Constant) | Not Publicly Available | MCHR1 | Not Specified | |
| koff (Dissociation Rate Constant) | Not Publicly Available | MCHR1 | Not Specified |
Mechanism of Action and Signaling Pathways
This compound acts as a competitive antagonist at the MCHR1. By binding to the receptor, it prevents the endogenous ligand, melanin-concentrating hormone (MCH), from binding and initiating downstream signaling cascades.
Upon activation by MCH, the MCHR1, a G protein-coupled receptor (GPCR), primarily couples to Gi and Gq proteins. This dual coupling initiates two main signaling pathways. The Gi pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The Gq pathway activates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC). These pathways ultimately modulate neuronal activity and other cellular responses.
Experimental Protocols: Radioligand Binding Assay
The binding affinity of this compound to the MCHR1 is typically determined using a competitive radioligand binding assay. The following is a generalized protocol based on standard industry practices.
Objective: To determine the inhibition constant (Ki) of this compound for the MCHR1.
Materials:
-
Membrane Preparation: Cell membranes expressing recombinant MCHR1 (e.g., from HEK293 or CHO cells).
-
Radioligand: A high-affinity MCHR1 radioligand, such as [125I]-[Phe13, Tyr19]-MCH or a tritiated antagonist.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled MCHR1 ligand.
-
Assay Buffer: Typically a buffered saline solution (e.g., PBS or Tris-HCl) containing protease inhibitors.
-
Filtration System: A 96-well plate harvester with glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Plate Preparation: Add assay buffer to all wells of a 96-well plate.
-
Compound Addition: Add increasing concentrations of this compound to the test wells. Add buffer to the total binding wells and the non-specific binding control to the respective wells.
-
Radioligand Addition: Add a fixed concentration of the MCHR1 radioligand to all wells.
-
Membrane Addition: Add the MCHR1-expressing cell membranes to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the plate harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Dry the filters, add scintillation fluid, and measure the radioactivity in each filter using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This compound is a high-affinity, selective MCHR1 antagonist. Its binding characteristics have been well-defined through in vitro radioligand binding assays, demonstrating potent inhibition of ligand binding to the receptor. The compound's mechanism of action involves the direct blockade of MCH-induced signaling through both Gi and Gq pathways. While specific kinetic rate constants are not publicly available, the low Kd value suggests a stable and durable interaction with the MCHR1. This comprehensive profile makes this compound a valuable tool for researchers investigating the role of the MCH system in various physiological and pathological processes.
References
SNAP 94847 Hydrochloride: A Technical Guide to its GPCR Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNAP 94847 hydrochloride is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G protein-coupled receptor (GPCR) primarily expressed in the brain.[1] MCHR1 is implicated in the regulation of energy homeostasis, mood, and appetite, making it a significant target for the development of therapeutics for obesity, anxiety, and depression. This technical guide provides an in-depth overview of the selectivity profile of this compound over other GPCRs, detailed experimental methodologies, and a visual representation of the relevant signaling pathways.
Core Data Presentation: GPCR Selectivity Profile
This compound demonstrates high affinity for the MCHR1 with a Ki of 2.2 nM and a Kd of 530 pM.[1] Its selectivity has been characterized against a limited panel of other GPCRs, revealing a favorable profile for a targeted therapeutic.
| Receptor Target | Ligand/Assay | Ki (nM) | Fold Selectivity vs. MCHR1 | Reference |
| MCHR1 | SNAP 94847 | 2.2 | - | [1] |
| α1A-Adrenergic | >176 | >80-fold | [1][2] | |
| Dopamine D2 | >1100 | >500-fold | [1][2] |
Experimental Protocols
The following sections detail the typical experimental methodologies used to determine the binding affinity and functional antagonism of compounds like this compound at GPCRs.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays involve the use of a radiolabeled ligand that binds to the receptor of interest and a test compound (e.g., SNAP 94847) that competes for the same binding site.
Objective: To determine the inhibitory constant (Ki) of this compound for MCHR1.
Materials:
-
Membrane Preparation: Membranes from cells expressing the MCHR1 (e.g., HEK293, CHO cells).
-
Radioligand: A high-affinity MCHR1 radioligand (e.g., [³H]-SNAP 7941 or a radioiodinated MCH peptide).
-
Test Compound: this compound.
-
Assay Buffer: Typically a Tris-based buffer containing divalent cations (e.g., MgCl2) and a protease inhibitor cocktail.
-
Filtration System: A cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter: To measure the radioactivity retained on the filters.
Protocol:
-
Membrane Preparation: Cell pellets containing the MCHR1 are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard protein assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of this compound.
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. The filters are then washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of SNAP 94847 (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays: Calcium Mobilization
Functional assays are crucial for determining whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist. For MCHR1, which couples to Gq proteins, activation leads to an increase in intracellular calcium levels. Antagonists like SNAP 94847 will block this effect. The Fluorometric Imaging Plate Reader (FLIPR) is a common platform for measuring these changes in intracellular calcium.
Objective: To determine the potency of this compound as an MCHR1 antagonist.
Materials:
-
Cell Line: A cell line stably expressing MCHR1 and a G-protein that couples to the calcium signaling pathway (e.g., Gαq or a chimeric G-protein like Gαqi or Gα16).
-
Calcium-sensitive dye: A fluorescent dye that exhibits an increase in fluorescence upon binding to calcium (e.g., Fluo-4 AM, Calcium-5).
-
MCHR1 Agonist: Melanin-Concentrating Hormone (MCH).
-
Test Compound: this compound.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) buffered with HEPES.
Protocol:
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The growth medium is removed, and the cells are incubated with the calcium-sensitive dye in assay buffer for a specified time (e.g., 1 hour) at 37°C.
-
Compound Addition: The plate is placed in the FLIPR instrument. Varying concentrations of this compound are added to the wells, and the plate is incubated for a short period.
-
Agonist Stimulation and Measurement: The MCHR1 agonist (MCH) is added to the wells at a concentration that elicits a submaximal response (e.g., EC80). The FLIPR instrument measures the change in fluorescence intensity over time, both before and after the addition of the agonist.
-
Data Analysis: The increase in fluorescence upon agonist stimulation is measured. The ability of different concentrations of SNAP 94847 to inhibit this fluorescence increase is used to generate a dose-response curve and determine the IC50 value for the antagonist.
Mandatory Visualizations
MCHR1 Signaling Pathway
Experimental Workflow: Radioligand Binding Assay
Experimental Workflow: FLIPR Calcium Mobilization Assay
References
SNAP 94847 Hydrochloride: A Technical Guide to its Downstream Signaling Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNAP 94847 hydrochloride is a potent and selective non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCH1). The MCH system, comprising the neuropeptide melanin-concentrating hormone (MCH) and its receptor MCH1, is a key regulator of energy homeostasis, mood, and stress responses. As an antagonist, this compound has garnered significant interest for its therapeutic potential in treating obesity, anxiety, and depression. This technical guide provides an in-depth overview of the downstream signaling effects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways.
Core Mechanism of Action
This compound exerts its effects by competitively binding to the MCH1 receptor, thereby blocking the actions of the endogenous ligand, MCH. The MCH1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o) and Gq proteins. This dual coupling initiates multiple downstream signaling cascades.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, providing a comparative overview of its binding affinity, selectivity, and functional potency.
Table 1: Binding Affinity and Selectivity of this compound
| Parameter | Species | Value | Reference |
| Ki | Human MCH1R | 2.2 nM | [1] |
| Kd | Human MCH1R | 530 pM | [1] |
| Selectivity over α1A adrenergic receptor | - | >80-fold | [1] |
| Selectivity over D2 dopamine receptor | - | >500-fold | [1] |
Table 2: In Vivo Efficacy of this compound
| Effect | Animal Model | Dosage | Outcome | Reference |
| Anxiolytic-like effects | Mouse | 20 mg/kg, p.o. | Increased time in light compartment of light/dark box | [2] |
| Antidepressant-like effects | Mouse | 20 mg/kg, p.o. | Reduced immobility time in forced swim test | [2] |
| Reduction of food intake | Rat | 3-30 mg/kg, i.p. | Decreased high-fat food-reinforced operant responding | [3] |
| Blockade of MCH-induced ACTH release | Rat | 2.5 mg/kg, p.o. | Significantly blocked MCH-evoked ACTH release | [4] |
Downstream Signaling Pathways
Antagonism of the MCH1 receptor by this compound modulates several key intracellular signaling pathways.
Inhibition of the Gi/o Pathway and cAMP Reduction
Upon binding of MCH, the MCH1 receptor activates Gi/o proteins, which in turn inhibit the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). By blocking this interaction, this compound prevents the MCH-induced reduction in cAMP levels. This is a crucial mechanism underlying some of the physiological effects of MCH1 receptor antagonism.
Inhibition of the Gq Pathway and Calcium Mobilization
The MCH1 receptor also couples to Gq proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This compound has been shown to block MCH-induced inositol phosphate production, thereby preventing the downstream signaling events of the Gq pathway.
Modulation of the MAPK/ERK Pathway
Both Gi/o and Gq signaling can converge on the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. Activation of this pathway is involved in cell proliferation, differentiation, and survival. As SNAP 94847 blocks the initial G protein activation by MCH, it consequently prevents the downstream activation of the MAPK/ERK cascade.
Interaction with the Hypothalamic-Pituitary-Adrenal (HPA) Axis
The MCH system is a known modulator of the HPA axis, a critical stress-response system. Intracerebroventricular administration of MCH has been shown to increase plasma levels of adrenocorticotropic hormone (ACTH). Studies have demonstrated that SNAP 94847 can block this MCH-induced release of ACTH, suggesting that MCH1 receptor antagonism can attenuate stress-related neuroendocrine responses.[4]
Interaction with the Dopamine Signaling Pathway
Chronic administration of SNAP 94847 has been shown to induce a sensitization of dopamine D2/D3 receptors.[5] This suggests a functional interaction between the MCH and dopamine systems, which may contribute to the antidepressant and anxiolytic effects of SNAP 94847. The precise molecular mechanisms of this crosstalk are still under investigation but may involve long-term adaptive changes in dopamine receptor expression or signaling efficiency following sustained MCH1 receptor blockade.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol is a representative method for determining the binding affinity (Ki) of SNAP 94847 for the MCH1 receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human MCH1 receptor.
-
Radioligand: [³H]-SNAP 7941 or a similar high-affinity MCH1R radioligand.
-
This compound.
-
Non-specific binding control: A high concentration of a non-labeled MCH1R ligand (e.g., 1 µM unlabeled SNAP 7941).
-
Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Cell membranes (typically 10-50 µg of protein per well).
-
This compound at various concentrations or vehicle (for total binding) or non-specific binding control.
-
Radioligand at a fixed concentration (typically near its Kd value).
-
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the SNAP 94847 concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay (Inhibition of Forskolin-Stimulated cAMP Production)
This protocol outlines a method to assess the functional antagonism of SNAP 94847 on MCH1 receptor-mediated inhibition of cAMP production.
Materials:
-
Cells stably expressing the human MCH1 receptor (e.g., CHO or HEK293 cells).
-
Forskolin (an adenylyl cyclase activator).
-
MCH peptide.
-
This compound.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Seed the MCH1R-expressing cells in a 96-well plate and culture overnight.
-
Pre-treat the cells with a PDE inhibitor for a short period (e.g., 15-30 minutes).
-
Add this compound at various concentrations and incubate for a defined time (e.g., 15-30 minutes).
-
Add MCH peptide at a concentration that gives a submaximal inhibition of forskolin-stimulated cAMP production (e.g., EC80).
-
Immediately add forskolin to stimulate adenylyl cyclase.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the logarithm of the SNAP 94847 concentration to determine the IC50 for the blockade of the MCH effect.
Conclusion
This compound is a valuable research tool and a potential therapeutic agent that acts by selectively antagonizing the MCH1 receptor. Its mechanism of action involves the blockade of multiple downstream signaling pathways, including the Gi/o-mediated inhibition of cAMP production and the Gq-mediated mobilization of intracellular calcium. Furthermore, SNAP 94847 modulates the HPA axis and interacts with the dopamine system, providing a basis for its observed anxiolytic and antidepressant effects. The data and protocols presented in this guide offer a comprehensive resource for professionals in the fields of pharmacology and drug development who are interested in the further investigation and application of this compound.
References
- 1. The melanin-concentrating hormone-1 receptor modulates alcohol-induced reward and DARPP-32 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the MCH1 receptor antagonist SNAP 94847 on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The MCH1 receptor antagonist SNAP 94847 induces sensitivity to dopamine D2/D3 receptor agonists in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
SNAP 94847 Hydrochloride: An In-Depth Analysis of its Effects on Hippocampal Neurogenesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of SNAP 94847 hydrochloride, a selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist, on hippocampal neurogenesis. The document synthesizes key findings from preclinical research, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and experimental workflows.
Core Findings: A Dual, Yet Independent, Action
This finding is significant as it distinguishes the mechanism of action of SNAP 94847 from that of some classical antidepressants, such as selective serotonin reuptake inhibitors (SSRIs), where hippocampal neurogenesis is often considered a necessary component of their therapeutic efficacy.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of SNAP 94847 on hippocampal neurogenesis and related behavioral outcomes.
Table 1: Effect of Chronic SNAP 94847 Administration on Progenitor Cell Proliferation in the Dentate Gyrus
| Treatment Group | Dose | Mean Number of BrdU-positive Cells (± SEM) | p-value vs. Vehicle |
| Vehicle | - | 2850 ± 250 | - |
| SNAP 94847 | 20 mg/kg/day | 4100 ± 300 | < 0.05 |
Data extracted from studies in male 129S6/SvEvTac mice treated for 28 days. Proliferation was assessed by counting the number of 5-bromo-2'-deoxyuridine (BrdU)-positive cells in the subgranular zone of the dentate gyrus.
Table 2: Effect of SNAP 94847 on Latency to Feed in the Novelty-Suppressed Feeding (NSF) Test in Neurogenesis-Intact and Neurogenesis-Ablated Mice
| Treatment Group | Condition | Latency to Feed (seconds ± SEM) | p-value vs. Vehicle (Sham) |
| Vehicle | Sham Irradiation | 250 ± 30 | - |
| SNAP 94847 | Sham Irradiation | 150 ± 20 | < 0.01 |
| Vehicle | X-Irradiation | 260 ± 35 | - |
| SNAP 94847 | X-Irradiation | 160 ± 25 | < 0.01 |
This table illustrates that the anxiolytic-like effect of SNAP 94847 (reduced latency to feed) in the NSF test is maintained even when hippocampal neurogenesis is ablated via X-irradiation, indicating the independence of the behavioral effect from neurogenesis.
Experimental Protocols
This section details the methodologies for the key experiments cited in the quantitative data summary.
Chronic Drug Administration
-
Subjects: Male 129S6/SvEvTac mice, 7-8 weeks old at the start of the experiment.
-
Drug Formulation: this compound was suspended in a vehicle of 20% hydroxypropyl-β-cyclodextrin.
-
Administration: The drug was administered orally (p.o.) via gavage at a dose of 20 mg/kg/day.
-
Duration: Treatment was carried out for 28 consecutive days.
Assessment of Cell Proliferation (BrdU Labeling)
-
BrdU Administration: On the final 4 days of the 28-day drug treatment period, mice received daily intraperitoneal (i.p.) injections of 5-bromo-2'-deoxyuridine (BrdU) at a dose of 50 mg/kg.
-
Tissue Processing: Twenty-four hours after the final BrdU injection, mice were euthanized and transcardially perfused with 4% paraformaldehyde. Brains were removed, post-fixed, and cryoprotected.
-
Immunohistochemistry: Coronal brain sections (40 µm) were cut using a cryostat. Sections were pre-treated with 2N HCl to denature DNA, followed by incubation with a primary antibody against BrdU. A biotinylated secondary antibody and an avidin-biotin-peroxidase complex were used for signal amplification. The signal was visualized using 3,3'-diaminobenzidine (DAB).
-
Quantification: BrdU-positive cells in the subgranular zone of the dentate gyrus were counted using a modified stereological method. The total number of labeled cells per dentate gyrus was estimated.
Ablation of Hippocampal Neurogenesis (X-Irradiation)
-
Subjects: Male 129S6/SvEvTac mice.
-
Procedure: Mice were anesthetized and placed in a stereotaxic apparatus. A lead shield was used to protect the body, with a small opening to expose the cranial region.
-
Irradiation: A single dose of 10 Gy of X-irradiation was delivered to the hippocampus.
-
Recovery: Mice were allowed to recover for at least 4 weeks before the commencement of chronic drug treatment to ensure the ablation of neurogenesis.
Novelty-Suppressed Feeding (NSF) Test
-
Apparatus: A brightly lit (approximately 800 lux) open-field arena (50 x 50 x 30 cm).
-
Procedure:
-
Mice were food-deprived for 24 hours prior to testing.
-
A single pellet of food was placed in the center of the arena.
-
Each mouse was placed in a corner of the arena, and the latency to begin eating the food pellet was recorded.
-
A maximum test duration of 10 minutes was set.
-
-
Outcome Measure: The primary measure was the latency (in seconds) to initiate feeding. A shorter latency is indicative of reduced anxiety-like behavior.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of SNAP 94847 Action
Caption: Proposed mechanism of SNAP 94847 as an MCHR1 antagonist.
Experimental Workflow: Investigating the Role of Neurogenesis in the Anxiolytic-like Effects of SNAP 94847
Caption: Workflow for evaluating SNAP 94847's effects.
Conclusion
The available evidence indicates that this compound is a compound with a unique pharmacological profile. While it promotes the proliferation of progenitor cells in the hippocampus, its anxiolytic-like effects are not dependent on this neurogenic process. This suggests that SNAP 94847 may exert its behavioral effects through alternative neural circuits and mechanisms, distinguishing it from other classes of antidepressant and anxiolytic drugs. Further research is warranted to fully elucidate the downstream targets and pathways modulated by MCHR1 antagonism in the context of mood regulation.
References
An In-Depth Technical Guide to SNAP 94847 Hydrochloride for Exploring MCH Signaling In Vivo
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of SNAP 94847 hydrochloride, a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). It is designed to equip researchers with the technical information necessary to effectively utilize this compound in in vivo studies for exploring the role of the MCH signaling pathway in various physiological and pathological processes.
Core Compound Profile: this compound
This compound is a valuable pharmacological tool for investigating the endogenous functions of the MCH system. As a selective MCHR1 antagonist, it allows for the targeted blockade of MCH-mediated signaling, thereby enabling the elucidation of its involvement in energy homeostasis, mood regulation, and reward pathways.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, providing a basis for experimental design and data interpretation.
Table 1: Binding Affinity and Selectivity
| Parameter | Value | Species | Notes |
| Ki | 2.2 nM | Human MCHR1 | Inhibition constant, a measure of binding affinity.[1][2] |
| Kd | 530 pM | Human MCHR1 | Dissociation constant, indicating the strength of the ligand-receptor complex.[1][2] |
| Selectivity | >80-fold | Over α1A adrenergic receptor | Demonstrates high specificity for MCHR1.[1][2] |
| Selectivity | >500-fold | Over D2 dopamine receptor | Further highlights its selectivity profile.[1][2] |
Table 2: Pharmacokinetic Properties in Rats
| Parameter | Value | Route of Administration | Notes |
| Bioavailability (F) | 59% | Oral (p.o.) | Indicates good absorption from the gastrointestinal tract.[2] |
| Half-life (t½) | 5.2 hours | Oral (p.o.) | The time required for the plasma concentration to reduce by half.[2] |
| Plasma Clearance | 4.2 L/hr/kg | Oral (p.o.) | A measure of the volume of plasma cleared of the drug per unit time.[2] |
| Blood Clearance | 3.3 L/hr/kg | Oral (p.o.) | A measure of the volume of blood cleared of the drug per unit time.[2] |
Table 3: Effective Doses in In Vivo Rodent Models
| Animal Model | Species | Dose Range (mg/kg) | Route | Observed Effect |
| Anxiety and Depression Models | Rat, Mouse | 20 mg/kg/day (chronic) | Oral (p.o.) | Increased locomotor activity in response to quinpirole.[3] |
| Anxiety and Depression Models | Rat | 1 mg/kg, BID (chronic) | Oral (p.o.) | Reverses chronic mild stress-induced suppression of sucrose intake.[4] |
| Stress Models | Rat | 2.5 - 30 mg/kg (acute) | Oral (p.o.) | Attenuates stress-induced hyperthermia and reduces immobility in the forced swim test.[4] |
| Food-Reinforced Operant Responding | Rat | 3 - 30 mg/kg (acute) | Intraperitoneal (i.p.) | Decreased responding for high-fat food pellets.[5] |
| MCH-Induced Reinstatement of Food Seeking | Rat | 30 mg/kg (acute) | Intraperitoneal (i.p.) | Blocked reinstatement of food seeking behavior.[5] |
MCH Signaling Pathway and Mechanism of Action of SNAP 94847
Melanin-concentrating hormone (MCH) exerts its effects by binding to the MCH1 receptor, a G protein-coupled receptor (GPCR). The activation of MCHR1 initiates downstream signaling cascades primarily through two G protein families: Gi and Gq. SNAP 94847 acts as a competitive antagonist at the MCHR1, preventing MCH from binding and thereby inhibiting these downstream effects.
Caption: MCH1 Receptor Signaling and SNAP 94847 Antagonism.
Experimental Protocols for In Vivo Studies
The following are detailed methodologies for key behavioral assays commonly used to investigate the effects of this compound on MCH signaling.
Forced Swim Test (FST) for Antidepressant-like Activity in Rats
This test is used to assess behavioral despair, a core symptom of depression. Antidepressant compounds typically reduce the duration of immobility in this paradigm.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
This compound
-
Vehicle (e.g., 20% β-cyclodextrin in sterile water)
-
Cylindrical glass tanks (45 cm high, 20 cm in diameter)
-
Water at 23-25°C
-
Video recording equipment
-
Scoring software or trained observer
Procedure:
-
Habituation (Day 1):
-
Fill the cylinders with water to a depth of 30 cm.
-
Gently place each rat individually into a cylinder for a 15-minute pre-swim session.
-
After 15 minutes, remove the rats, dry them with a towel, and return them to their home cages.
-
-
Drug Administration (Day 2):
-
Administer this compound or vehicle via the desired route (e.g., oral gavage) 60 minutes before the test session.
-
-
Test Session (Day 2):
-
24 hours after the pre-swim, place the rats back into the same cylinders filled with fresh water.
-
Record the behavior of each rat for a 5-minute test session.
-
-
Behavioral Scoring:
-
A trained observer, blind to the treatment conditions, should score the duration of immobility. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.
-
Alternatively, use video tracking software to automate the scoring process.
-
-
Data Analysis:
-
Compare the mean duration of immobility between the SNAP 94847-treated group and the vehicle control group using an appropriate statistical test (e.g., Student's t-test or ANOVA).
-
Novelty-Suppressed Feeding (NSF) Test for Anxiolytic-like Activity in Mice
This test assesses anxiety-like behavior by measuring the latency of a food-deprived mouse to approach and eat a familiar food pellet in a novel and brightly lit environment.
Materials:
-
Male C57BL/6 or BALB/c mice (8-10 weeks old)
-
This compound
-
Vehicle
-
Standard mouse chow pellets
-
Open-field arena (e.g., 50 x 50 cm with 40 cm high walls)
-
White paper to cover the floor of the arena
-
Bright, uniform lighting (e.g., 500-800 lux)
-
Stopwatch
Procedure:
-
Food Deprivation:
-
24 hours prior to the test, remove all food from the home cages of the mice. Water should remain available ad libitum.
-
-
Drug Administration:
-
Administer this compound or vehicle 60 minutes before the test.
-
-
Test Arena Preparation:
-
Place a single pellet of familiar food on a small piece of white paper in the center of the brightly lit open-field arena.
-
-
Test Session:
-
Gently place a mouse in a corner of the arena.
-
Immediately start a stopwatch and measure the latency (in seconds) for the mouse to take its first bite of the food pellet.
-
The test should be terminated if the mouse does not eat within a predetermined cutoff time (e.g., 5 minutes).
-
-
Home Cage Food Consumption:
-
Immediately after the test, return the mouse to its home cage where a pre-weighed amount of food is available.
-
After a set period (e.g., 5 minutes), measure the amount of food consumed to control for potential effects of the drug on appetite.
-
-
Data Analysis:
-
Compare the mean latency to eat between the treated and control groups. A significant decrease in latency is indicative of an anxiolytic-like effect.
-
Operant Responding for High-Fat Food and Reinstatement of Food Seeking in Rats
This model assesses the motivational aspects of food reward and the propensity to relapse to food-seeking behavior.
Materials:
-
Male rats
-
This compound
-
Vehicle
-
Operant conditioning chambers equipped with two levers, a cue light, a tone generator, and a pellet dispenser
-
High-fat food pellets
-
MCH (for reinstatement studies)
Procedure:
-
Training Phase:
-
Food-restrict the rats to approximately 85-90% of their free-feeding body weight.
-
Train the rats to press an "active" lever to receive a high-fat food pellet on a fixed-ratio (FR) schedule (e.g., FR1, where one press results in one pellet). The other lever is "inactive" and has no programmed consequences.
-
Each pellet delivery is paired with a cue light and a tone.
-
Continue training until a stable baseline of responding is achieved.
-
-
Effect on Food-Reinforced Responding:
-
Administer SNAP 94847 or vehicle before a test session and measure the number of active and inactive lever presses and pellets earned.
-
-
Extinction Phase:
-
Once responding is stable, begin extinction sessions where presses on the active lever no longer result in pellet delivery or the presentation of cues.
-
Continue extinction sessions until responding on the active lever is significantly reduced.
-
-
Reinstatement Test:
-
After extinction, test for reinstatement of food-seeking behavior. This can be induced by:
-
MCH-induced reinstatement: Administer MCH intracerebroventricularly (ICV).
-
Cue-induced reinstatement: Present the cues (light and tone) that were previously paired with food delivery.
-
Priming-induced reinstatement: Deliver a small number of non-contingent food pellets.
-
-
To test the effect of SNAP 94847, administer the compound prior to the reinstatement test.
-
-
Data Analysis:
-
Analyze the number of active lever presses during the reinstatement test compared to the extinction baseline. A significant increase in pressing indicates reinstatement. Compare the level of reinstatement between the SNAP 94847 and vehicle groups.
-
Visualizing Experimental Workflows and Logical Relationships
The following diagrams illustrate a typical experimental workflow for in vivo studies with SNAP 94847 and the logical relationship between its mechanism of action and the observed behavioral outcomes.
Caption: A Typical Experimental Workflow for In Vivo Studies.
Caption: Logical Flow from Molecular Action to Behavioral Outcome.
References
- 1. SNAP 94847 (hydrochloride) - MedChem Express [bioscience.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The MCH1 receptor antagonist SNAP 94847 induces sensitivity to dopamine D2/D3 receptor agonists in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of the MCH1 receptor antagonist SNAP 94847 on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Intranasal Administration of SNAP 94847 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of SNAP 94847 hydrochloride, a potent and selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist, and a detailed protocol for its intranasal administration in a research setting.
This compound is a high-affinity antagonist for the MCHR1, with a Ki of 2.2 nM and a Kd of 530 pM.[1][2][3] It demonstrates significant selectivity over other receptors, including over 80-fold for the α1A adrenergic receptor and over 500-fold for the D2 dopamine receptor.[1][2][3] Research indicates its potential therapeutic applications in anxiety, depression, and obesity.[2][4][5] Studies have shown that chronic administration of SNAP 94847 can enhance the locomotor-stimulating effects of dopamine D2/D3 receptor agonists, a characteristic it shares with some established antidepressants.[4][6]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on preclinical studies. Note that the administration routes in these studies were primarily oral and intraperitoneal.
| Parameter | Value | Species | Administration Route | Source |
| Binding Affinity (Ki) | 2.2 nM | - | In vitro | [1][2][3] |
| Binding Affinity (Kd) | 530 pM | - | In vitro | [1][2][3] |
| Bioavailability | 59% | Rat | Oral | [1] |
| Plasma Clearance | 4.2 L/hr/kg | Rat | Oral | [1] |
| Blood Clearance | 3.3 L/hr/kg | Rat | Oral | [1] |
| Half-life | 5.2 h | Rat | Oral | [1] |
| Effective Dose (Antidepressant-like effects) | 20 mg/kg/day | Rat & Mouse | Oral | [4] |
| Effective Dose (Anxiolytic effects) | 10, 30 mg/kg | Mouse | Oral | |
| Effective Dose (Food-reinforced operant responding) | 30 mg/kg | Rat | Intraperitoneal | [7] |
Signaling Pathway
This compound acts as an antagonist at the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G-protein coupled receptor. By blocking the binding of the endogenous ligand, melanin-concentrating hormone (MCH), SNAP 94847 inhibits the downstream signaling cascade. This ultimately modulates neuronal activity and influences physiological processes such as mood, appetite, and stress responses.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Selective MCH1 Antagonist | Tocris Bioscience [tocris.com]
- 3. SNAP 94847 (hydrochloride) - MedChem Express [bioscience.co.uk]
- 4. The MCH1 receptor antagonist SNAP 94847 induces sensitivity to dopamine D2/D3 receptor agonists in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intranasal Administration of Melanin-Concentrating Hormone Reduces Stress-Induced Anxiety- and Depressive-Like Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of the MCH1 receptor antagonist SNAP 94847 on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SNAP 94847 Hydrochloride in the Novelty-Suppressed Feeding Test
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using SNAP 94847 hydrochloride, a selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist, in the novelty-suppressed feeding test (NSFT). This document outlines the mechanism of action, experimental protocols, and expected outcomes, supported by quantitative data from preclinical studies.
Introduction
This compound is a potent and selective antagonist of the MCHR1, which is implicated in the regulation of mood and appetite.[1][2] In preclinical research, MCHR1 antagonists have demonstrated anxiolytic and antidepressant-like properties.[1][2] The NSFT is a widely used behavioral assay to assess anxiety-like behavior and the efficacy of anxiolytic and antidepressant compounds. The test is based on the conflict between the drive to eat after a period of food deprivation and the fear of a novel and brightly lit environment. A reduction in the latency to begin eating is interpreted as an anxiolytic-like effect.[3][4]
Mechanism of Action
Melanin-concentrating hormone (MCH) is a neuropeptide that, in rodents, acts exclusively through the MCHR1.[5] MCHR1 is a G protein-coupled receptor (GPCR) that couples to inhibitory (Gαi) and Gq (Gαq) G proteins.[5] this compound acts as a competitive antagonist at the MCHR1, blocking the downstream signaling cascades initiated by MCH. As illustrated in the signaling pathway diagram below, this includes the inhibition of adenylyl cyclase (via Gαi), which reduces cyclic AMP (cAMP) levels, and the blockade of phospholipase C (PLC) activation (via Gαq), which prevents the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). Ultimately, this antagonism modulates neuronal excitability and is believed to underlie the anxiolytic effects of the compound.
Data Presentation
The anxiolytic-like effects of this compound have been demonstrated in the novelty-suppressed feeding test in mice. The following tables summarize the quantitative data from a key study.
Table 1: Acute Administration of SNAP 94847 in the Novelty-Suppressed Feeding Test in Mice
| Treatment Group (p.o.) | Dose (mg/kg) | Latency to Feed (seconds) | Home Cage Food Consumption (grams) |
| Vehicle | - | 235.4 ± 28.7 | 0.25 ± 0.03 |
| SNAP 94847 | 2 | 145.6 ± 20.1 | 0.23 ± 0.02 |
| SNAP 94847 | 20 | 128.9 ± 22.5 | 0.26 ± 0.03 |
| Imipramine (s.c.) | 20 | 250.1 ± 35.2 | 0.24 ± 0.04 |
| Diazepam (s.c.) | 1.5 | 115.7 ± 18.9 | 0.35 ± 0.05 |
| *Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to vehicle-treated group. Data sourced from David et al., 2007. |
Table 2: Chronic Administration of SNAP 94847 in the Novelty-Suppressed Feeding Test in Mice
| Treatment Group (p.o., 28 days) | Dose (mg/kg/day) | Latency to Feed (seconds) | Home Cage Food Consumption (grams) |
| Vehicle | - | 245.3 ± 30.1 | 0.26 ± 0.03 |
| SNAP 94847 | 20 | 135.8 ± 19.4 | 0.25 ± 0.02 |
| Imipramine | 20 | 120.5 ± 15.8 | 0.22 ± 0.03 |
| *Data are presented as mean ± SEM. *p<0.01 compared to vehicle-treated group. Data sourced from David et al., 2007. |
Experimental Protocols
The following is a detailed protocol for conducting the novelty-suppressed feeding test with mice, which can be adapted for rats.
Materials:
-
This compound
-
Vehicle (e.g., sterile water, saline, or a suitable solvent like 20% 2-hydroxypropyl-β-cyclodextrin)
-
Standard rodent chow
-
Testing arena (for mice: e.g., 50 x 50 x 20 cm open field; for rats: e.g., 100 x 100 x 40 cm open field)
-
Bedding material for the arena
-
A small, white paper or petri dish to place the food pellet on
-
Stopwatch
-
Scale for weighing animals and food
-
Sound-attenuating chamber (recommended)
-
Video recording system (optional but recommended for later analysis)
Experimental Workflow:
Procedure:
-
Animal Housing and Habituation:
-
House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Handle the animals for several days prior to the experiment to acclimate them to the researcher.
-
-
Food Deprivation:
-
Twenty-four hours before the test, remove all food from the home cages. Ensure that water remains available ad libitum.
-
-
Drug Administration:
-
Prepare this compound in the appropriate vehicle.
-
Administer the drug or vehicle via the desired route (e.g., oral gavage [p.o.] or intraperitoneal injection [i.p.]). A common pre-treatment time is 60 minutes before the test.
-
-
Novelty-Suppressed Feeding Test:
-
Prepare the testing arena by placing a thin layer of fresh bedding on the floor.
-
Place a single, pre-weighed pellet of the home cage chow on a small piece of white filter paper or a petri dish in the center of the brightly lit arena.
-
Gently place a single animal into a corner of the arena and start a stopwatch.
-
Record the time it takes for the animal to take its first bite of the food pellet. This is the "latency to feed."
-
The test should be terminated if the animal does not eat within a set period (e.g., 10 minutes), and the maximum time is recorded as the latency.
-
Remove the animal from the arena after it has started eating or the maximum time has elapsed.
-
-
Home Cage Food Consumption:
-
Immediately after the NSFT, return the animal to its home cage where a pre-weighed amount of food is available.
-
Measure the amount of food consumed over a short period (e.g., 5 minutes) to assess for potential confounding effects of the drug on appetite.
-
-
Data Analysis:
-
The primary endpoint is the latency to begin eating in the novel environment.
-
Secondary endpoints include the amount of food consumed in the home cage.
-
Statistical analysis is typically performed using a t-test or ANOVA to compare the treatment groups to the vehicle control group.
-
Conclusion
This compound demonstrates clear anxiolytic-like properties in the novelty-suppressed feeding test in mice. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of MCHR1 antagonists for anxiety and depression-related disorders. Careful adherence to the experimental protocol is crucial for obtaining reliable and reproducible results.
References
- 1. Anxiolytic and antidepressant effects of melanin-concentrating hormone 1 receptor antagonist SNAP 94847 - Vetlugin - Pediatrician (St. Petersburg) [journals.eco-vector.com]
- 2. Effects of the MCH1 receptor antagonist SNAP 94847 on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. transpharmation.com [transpharmation.com]
- 5. journals.eco-vector.com [journals.eco-vector.com]
- 6. Novelty-Seeking Behavior Predicts Vulnerability in a Rodent Model of Depression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Elevated Plus Maze (EPM) with SNAP 94847 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNAP 94847 hydrochloride is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1).[1][2][3] MCHR1 is expressed in brain regions associated with mood and anxiety, and its blockade has been shown to produce anxiolytic and antidepressant-like effects in rodent models.[1][3] The elevated plus maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents.[4][5][6][7] This document provides detailed application notes and a protocol for utilizing this compound in the EPM test to evaluate its anxiolytic potential.
Data Presentation
The following table summarizes representative quantitative data from an elevated plus maze experiment investigating the effects of this compound. The data illustrates a typical anxiolytic profile, characterized by increased exploration of the open arms without significant changes in overall locomotor activity.
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | Open Arm Entries | Total Distance Traveled (cm) |
| Vehicle | - | 45.8 ± 5.2 | 8.3 ± 1.1 | 1520 ± 125 |
| SNAP 94847 HCl | 20 | 89.5 ± 9.7 | 15.1 ± 1.8 | 1585 ± 130 |
*p < 0.05 compared to Vehicle group. Data are presented as mean ± SEM.
Experimental Protocols
This section details the methodology for conducting an elevated plus maze experiment with this compound.
Materials and Equipment
-
Elevated plus maze apparatus (for mice: two open arms, 5 x 30 cm; two closed arms, 5 x 30 x 15 cm; central platform, 5 x 5 cm; elevated 40-50 cm from the floor)[7]
-
This compound
-
Vehicle solution (e.g., 20% 2-hydroxypropyl-β-cyclodextrin in sterile water)[8]
-
Animal subjects (e.g., adult male C57BL/6 mice)
-
Video tracking software (e.g., ANY-maze)
-
Standard laboratory equipment (pipettes, tubes, syringes, needles)
Experimental Workflow
Caption: Experimental workflow for the elevated plus maze test with this compound.
Detailed Procedure
-
Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, ad libitum access to food and water) for at least one week before the experiment to minimize stress.[7]
-
Drug Preparation: On the day of the experiment, prepare a fresh solution of this compound in the chosen vehicle. A typical dose for demonstrating anxiolytic effects is 20 mg/kg, administered orally (p.o.).[9] The vehicle alone should be used for the control group.
-
Drug Administration: Administer the prepared solution of this compound or vehicle to the mice via oral gavage. The volume of administration should be consistent across all animals (e.g., 10 ml/kg).
-
Pre-Test Interval: After administration, return the mice to their home cages for a 60-minute waiting period to allow for drug absorption and distribution.
-
Elevated Plus Maze Test:
-
Gently place a mouse onto the central platform of the elevated plus maze, facing one of the open arms.
-
Allow the mouse to freely explore the maze for a 5-minute test session.[4]
-
Record the entire session using an overhead video camera connected to a video tracking system.
-
Between each trial, thoroughly clean the maze with a 70% ethanol solution to remove any olfactory cues.
-
-
Data Analysis:
-
Use the video tracking software to automatically score the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled
-
-
An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.[10]
-
Total distance traveled is a measure of general locomotor activity; significant changes may confound the interpretation of the anxiety-related measures.[11]
-
Perform statistical analysis (e.g., Student's t-test or ANOVA) to compare the data between the vehicle and this compound-treated groups.
-
Signaling Pathway
This compound exerts its anxiolytic effects by antagonizing the MCHR1 receptor. The binding of the endogenous ligand, melanin-concentrating hormone (MCH), to MCHR1 initiates a signaling cascade that is believed to contribute to anxiogenic responses. By blocking this interaction, this compound inhibits these downstream signaling events.
Caption: MCHR1 signaling pathway and the inhibitory action of this compound.
References
- 1. Anxiolytic and antidepressant effects of melanin-concentrating hormone 1 receptor antagonist SNAP 94847 - Vetlugin - Pediatrician (St. Petersburg) [journals.eco-vector.com]
- 2. Anxiolytic and antidepressant effects of melanin-concentrating hormone 1 receptor antagonist SNAP 94847 - Vetlugin - Pediatrician (St. Petersburg) [ogarev-online.ru]
- 3. researchgate.net [researchgate.net]
- 4. protocols.io [protocols.io]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. researchgate.net [researchgate.net]
- 7. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of the MCH1 receptor antagonist SNAP 94847 on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The MCH1 receptor antagonist SNAP 94847 induces sensitivity to dopamine D2/D3 receptor agonists in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. conductscience.com [conductscience.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Porsolt Forced Swim Test with SNAP 94847 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing SNAP 94847 hydrochloride, a selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist, in the Porsolt forced swim test (FST). The FST is a widely used behavioral assay to screen for potential antidepressant-like activity in rodents.
Introduction
The Porsolt forced swim test is predicated on the observation that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. The duration of this immobility is interpreted as a state of behavioral despair. Antidepressant compounds have been shown to reduce this immobility time, suggesting a potential therapeutic effect.[1][2][3][4][5][6]
This compound is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). MCHR1 is a G-protein coupled receptor implicated in the regulation of mood and feeding behavior. Antagonism of this receptor has been investigated as a potential mechanism for anxiolytic and antidepressant effects. However, studies have shown conflicting results regarding its efficacy in the FST. One study indicated that SNAP 94847 decreased immobility time in rats, while another found no significant effect in mice.[1][7][8] This highlights the importance of standardized protocols and careful data interpretation.
Data Presentation
The following table summarizes representative quantitative data from a study investigating the effect of this compound on immobility time in the Porsolt forced swim test in BALB/cJ mice.
| Treatment Group | Dose (mg/kg, p.o.) | Mean Immobility Time (seconds) | Standard Error of the Mean (SEM) |
| Vehicle | - | ~150 | ~15 |
| SNAP 94847 | 20 | ~145 | ~12 |
Data extracted from graphical representation in David et al., 2007. The study reported no significant effect of SNAP 94847 on immobility time in the FST in mice.[1] It is important to note that another study by Vetlugin et al. (2022) reported a significant decrease in immobilization time in rats following intranasal administration of SNAP 94847.[8]
Experimental Protocols
This section details the methodology for conducting the Porsolt forced swim test with this compound.
Materials and Equipment
-
This compound
-
Vehicle (e.g., 20% 2-hydroxypropyl-β-cyclodextrin)
-
Rodents (rats or mice)
-
Forced swim test apparatus: A transparent cylinder (for mice: 20-25 cm height, 10-15 cm diameter; for rats: 40-50 cm height, 18-20 cm diameter)
-
Water bath or other means to maintain water temperature
-
Thermometer
-
Video recording equipment (optional, but recommended for accurate scoring)
-
Timers
-
Dry towels
-
Warming cage or lamp
Experimental Procedure
-
Animal Acclimation: House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle for at least one week prior to the experiment. Allow free access to food and water. Handle the animals for several days leading up to the test to minimize stress.
-
Drug Preparation and Administration:
-
Prepare a solution of this compound in a suitable vehicle. The choice of vehicle and route of administration should be based on the specific experimental design and prior pharmacokinetic data. For oral administration, a common vehicle is 20% 2-hydroxypropyl-β-cyclodextrin.[9]
-
Administer this compound or vehicle to the animals at a predetermined time before the test. A typical pre-treatment time for oral administration is 60 minutes.[1]
-
-
Forced Swim Test Apparatus Setup:
-
Test Procedure (for mice):
-
Test Procedure (for rats - two-day protocol):
-
Day 1 (Pre-test/Habituation): Place the rat in the swim cylinder for 15 minutes. This session is not scored for immobility but serves to habituate the animal to the apparatus and induce a baseline level of immobility for the test day.
-
After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
-
Day 2 (Test): 24 hours after the pre-test, administer this compound or vehicle. At the appropriate time post-administration, place the rat back into the swim cylinder for a 5-minute test session.
-
Record the behavior during the entire 5-minute session.
-
-
Behavioral Scoring:
-
Immobility: The animal is judged to be immobile when it remains floating motionless or makes only small movements necessary to keep its head above water.
-
Swimming: The animal is making active swimming motions, moving around the cylinder.
-
Climbing: The animal is making active movements with its forepaws in and out of the water, usually directed against the walls of the cylinder.
-
The primary measure is the total time spent immobile. Swimming and climbing times can also be quantified to provide a more detailed behavioral profile.
-
-
Post-Test Procedure:
-
At the end of the test, remove the animal from the water.
-
Thoroughly dry the animal with a towel.
-
Place the animal in a warming cage or under a warming lamp for a short period before returning it to its home cage to prevent hypothermia.
-
Clean the cylinder between animals to remove any feces or urine.
-
Mandatory Visualizations
MCHR1 Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. The MCH1 receptor antagonist SNAP 94847 induces sensitivity to dopamine D2/D3 receptor agonists in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 4. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurology.com [jneurology.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effects of the MCH1 receptor antagonist SNAP 94847 on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Reinstatement of Food Seeking with SNAP 9484T
For Researchers, Scientists, and Drug Development Professionals
Introduction
Relapse is a significant challenge in the management of eating disorders and obesity. Understanding the neurobiological mechanisms that drive the reinstatement of food-seeking behavior is crucial for the development of effective therapeutic interventions. The melanin-concentrating hormone (MCH) system, particularly the MCH-1 receptor (MCHR1), has emerged as a key player in regulating feeding behavior and motivation. SNAP 94847 is a potent and selective MCHR1 antagonist that has been investigated for its potential to modulate food-seeking behaviors.
These application notes provide a comprehensive overview of the use of SNAP 94847 in preclinical models of food-seeking reinstatement. We present detailed experimental protocols for operant conditioning, extinction, and various reinstatement paradigms, along with a summary of the quantitative data from key studies. Furthermore, we illustrate the underlying MCHR1 signaling pathway to provide a mechanistic context for the observed effects.
Data Presentation
The following tables summarize the effects of SNAP 94847 on operant responding for high-fat food and on different modalities of reinstated food-seeking behavior in rats. The data is extracted from Nair et al., 2009, "Effects of the MCH1 receptor antagonist SNAP 94847 on high-fat food-reinforced operant responding and reinstatement of food seeking in rats."
Table 1: Effect of SNAP 94847 on High-Fat Food-Reinforced Operant Responding
| Treatment Group | Dose (mg/kg, i.p.) | Mean Active Lever Presses (± SEM) |
| Vehicle | - | ~135 (± 15) |
| SNAP 94847 | 3 | ~125 (± 18) |
| SNAP 94847 | 10 | ~110 (± 20) |
| SNAP 94847 | 30 | ~85 (± 15)* |
*Indicates a significant decrease compared to the vehicle group (p < 0.05). Data are approximated from graphical representations in Nair et al., 2009.
Table 2: Effect of SNAP 94847 on MCH-Induced Reinstatement of Food Seeking
| Pre-treatment | Reinstatement Condition | Mean Active Lever Presses (± SEM) |
| Vehicle | Vehicle | ~10 (± 2) |
| Vehicle | MCH (20 µg, i.c.v.) | ~45 (± 5)* |
| SNAP 94847 (30 mg/kg, i.p.) | MCH (20 µg, i.c.v.) | ~15 (± 3)# |
*Indicates a significant increase compared to the vehicle-vehicle condition (p < 0.05). #Indicates a significant decrease compared to the vehicle-MCH condition (p < 0.05). Data are approximated from graphical representations in Nair et al., 2009.
Table 3: Effect of SNAP 94847 on Pellet-Priming, Cue, and Yohimbine-Induced Reinstatement
| Reinstatement Type | Reinstatement Condition | Vehicle Pre-treatment (Mean Active Lever Presses ± SEM) | SNAP 94847 (30 mg/kg, i.p.) Pre-treatment (Mean Active Lever Presses ± SEM) |
| Pellet-Priming | No Pellets | ~8 (± 2) | ~9 (± 2) |
| Pellets | ~25 (± 4) | ~24 (± 5) | |
| Cue-Induced | No Cues | ~7 (± 1.5) | ~8 (± 2) |
| Cues | ~28 (± 5) | ~27 (± 6) | |
| Yohimbine-Induced | Saline | ~10 (± 2) | ~11 (± 2.5) |
| Yohimbine (2 mg/kg, i.p.) | ~30 (± 6) | ~29 (± 7) |
*Indicates a significant increase compared to the respective no-reinstatement condition (p < 0.05). No significant effect of SNAP 94847 was observed in these reinstatement paradigms. Data are approximated from graphical representations in Nair et al., 2009.
Experimental Protocols
The following protocols are based on the methodologies described by Nair et al. (2009) for investigating the effects of SNAP 94847 on food-seeking behaviors in rats.
Protocol 1: Operant Self-Administration of High-Fat Food
Objective: To train rats to self-administer high-fat food pellets through operant conditioning.
Materials:
-
Standard operant conditioning chambers equipped with two levers, a food pellet dispenser, and a cue light.
-
High-fat food pellets (e.g., 45 mg, 35% fat).
-
Male Long-Evans rats, food-restricted to 85-90% of their free-feeding body weight.
-
SNAP 94847.
-
Vehicle for SNAP 94847 (e.g., 20% β-cyclodextrin in saline).
Procedure:
-
Habituation: Acclimatize rats to the operant chambers for one to two 30-minute sessions.
-
Training:
-
Place food-restricted rats in the operant chambers for daily 3-hour sessions.
-
Program the chambers for a Fixed-Ratio 1 (FR1) schedule of reinforcement, where one press on the "active" lever results in the delivery of one high-fat food pellet.
-
Pair the food delivery with a compound stimulus cue (e.g., illumination of a cue light and an audible tone for 5 seconds).
-
Presses on the "inactive" lever have no programmed consequences but are recorded to assess general activity.
-
Continue training for 10-14 sessions, or until a stable baseline of responding is achieved.
-
-
Drug Testing:
-
Once a stable baseline is established, administer SNAP 94847 (e.g., 3, 10, 30 mg/kg, i.p.) or vehicle 30 minutes prior to the start of the operant session.
-
Use a within-subjects design where each rat receives each dose in a counterbalanced order.
-
Record the number of active and inactive lever presses, and the number of food pellets earned.
-
Protocol 2: Extinction of Food-Seeking Behavior
Objective: To extinguish the learned association between lever pressing and food reward.
Procedure:
-
Following the completion of the operant self-administration phase, initiate extinction training.
-
Place the rats in the operant chambers for daily sessions of the same duration as the training sessions.
-
During extinction sessions, presses on the active lever no longer result in the delivery of food pellets or the presentation of the associated cues.
-
Continue extinction training for 10-17 sessions, or until responding on the active lever is significantly reduced (e.g., less than 20% of the baseline responding).
Protocol 3: Reinstatement of Food-Seeking Behavior
Objective: To assess the ability of different stimuli to reinstate extinguished food-seeking behavior and to test the effect of SNAP 94847 on this reinstatement.
General Procedure:
-
Administer SNAP 94847 or vehicle 30 minutes before the reinstatement test session.
-
All reinstatement tests are conducted under extinction conditions (i.e., no food is delivered upon lever pressing).
A. MCH-Induced Reinstatement:
-
For this paradigm, rats must be surgically implanted with an intracerebroventricular (i.c.v.) cannula.
-
Following recovery from surgery and extinction of food-seeking behavior, infuse Melanin-Concentrating Hormone (MCH; e.g., 20 µg) or vehicle directly into the lateral ventricle immediately before the test session.
-
Place the rat in the operant chamber and record lever presses for the duration of the session.
B. Pellet-Priming-Induced Reinstatement:
-
Immediately before placing the rat in the operant chamber, deliver a small number of high-fat food pellets (e.g., 3 pellets) into the food receptacle as a "prime."
-
Record lever presses for the duration of the session.
C. Cue-Induced Reinstatement:
-
During the test session, program the operant chamber so that each press on the active lever results in the presentation of the light and tone cue that was previously paired with food delivery.
-
Record lever presses for the duration of the session.
D. Yohimbine-Induced Reinstatement (Stress-Induced):
-
Administer yohimbine (an α2-adrenergic antagonist that induces a stress-like state; e.g., 2 mg/kg, i.p.) 15-30 minutes before the start of the test session.
-
Place the rat in the operant chamber and record lever presses for the duration of the session.
Visualizations
MCHR1 Signaling Pathway
The melanin-concentrating hormone receptor 1 (MCHR1) is a G-protein coupled receptor (GPCR) that can couple to both inhibitory (Gi) and stimulatory (Gq) G-proteins, leading to the activation of distinct downstream signaling cascades.
Troubleshooting & Optimization
SNAP 94847 hydrochloride solubility in DMSO and cyclodextrin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility of SNAP 94847 hydrochloride in DMSO and its formulation with cyclodextrin.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the expected solubility of this compound in DMSO?
A1: this compound exhibits high solubility in DMSO. However, the reported values vary across different suppliers, which may be attributed to variations in the specific batch, purity, and experimental conditions. For optimal results, it is recommended to start with a lower concentration and gradually increase it as needed. Sonication may be required to achieve higher concentrations.[1][2][3][4]
Q2: I am having trouble dissolving this compound in DMSO at high concentrations. What should I do?
A2: If you are experiencing difficulty dissolving the compound, especially at concentrations as high as 250 mg/mL, applying ultrasonic energy can aid in dissolution.[1][3] Ensure your DMSO is of high purity and anhydrous, as contaminants can affect solubility. If the solution remains cloudy or contains particulates, consider gentle warming. However, be cautious with heating as it may risk degrading the compound.
Q3: Is this compound soluble in aqueous solutions?
A3: this compound has very low solubility in water.[1] For in vivo studies or other applications requiring an aqueous medium, a co-solvent system or the use of solubilizing agents like cyclodextrins is necessary.
Q4: How can I improve the aqueous solubility of this compound using cyclodextrin?
A4: The aqueous solubility of this compound can be significantly enhanced by using a formulation containing sulfobutyl-ether-β-cyclodextrin (SBE-β-CD).[1] A common method involves first dissolving the compound in a small amount of DMSO and then diluting it with an aqueous solution of SBE-β-CD.[1] This process encapsulates the hydrophobic drug molecule within the cyclodextrin's cavity, thereby increasing its solubility in water.[5][6][7]
Q5: I am preparing an in vivo formulation with cyclodextrin and the solution is not clear. What could be the issue?
A5: A lack of clarity in your preparation could be due to several factors. Ensure that the initial dissolution in DMSO is complete before adding the cyclodextrin solution. The order of addition is also critical; the compound should be dissolved in DMSO first.[1] The concentration of both the compound and the cyclodextrin should be carefully controlled. If precipitation occurs, you may need to adjust the ratio of DMSO to the cyclodextrin solution or reduce the final concentration of the compound.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Reported Solubility | Molar Concentration | Notes |
| DMSO | 250 mg/mL[1][3] | 485.41 mM[1][3] | Requires sonication[1][3] |
| 100 mM | 100 mM | ||
| 25 mg/mL[2] | ~48.5 mM | ||
| 51.5 mg/mL | 100 mM | ||
| 10 mM[4] | 10 mM | ||
| 10% DMSO / 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL[1] | ≥ 4.04 mM[1] | For in vivo administration[1] |
| Water | < 0.1 mg/mL[1] | Insoluble |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
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Weigh the desired amount of this compound powder using an analytical balance.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration.
-
Vortex the solution for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in an ultrasonic water bath.
-
Sonicate in short bursts, monitoring the solution for clarity. Avoid excessive heating of the sample.
-
Once the solution is clear, it is ready for use or for further dilution.
-
For storage, keep the stock solution at -20°C or -80°C to maintain stability.[1]
Protocol 2: Preparation of an Aqueous Formulation using SBE-β-CD for In Vivo Studies
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Weigh the required amount of this compound.
-
Dissolve the compound in DMSO to create a concentrated stock solution (e.g., 10% of the final volume).
-
While stirring, slowly add the DMSO stock solution to the 20% SBE-β-CD in saline solution (90% of the final volume).
-
Continue stirring until the solution is clear and homogenous.
-
The final solution will have a composition of 10% DMSO and 90% (20% SBE-β-CD in saline) with a this compound concentration of at least 2.08 mg/mL.[1]
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. admin.biosschina.com [admin.biosschina.com]
- 4. SNAP-94847 hydrochloride | MCHR1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: SNAP 94847 Hydrochloride - Anxiolytic Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SNAP 94847 hydrochloride to investigate its anxiolytic effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action for anxiolytic effects?
This compound is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1).[1] Its anxiolytic effects are believed to stem from the blockade of MCH neurotransmission in brain regions associated with mood and anxiety.[2][3] The compound has a high affinity for MCHR1, with a Ki of approximately 2.2 nM.[4][5][6]
Q2: What is the recommended solvent for in vitro and in vivo studies?
For in vitro studies, this compound is soluble in DMSO (up to 250 mg/mL) and ethanol (up to 100 mM).[6] For in vivo administration, several vehicles can be used. One common formulation involves a suspension in a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6] Another option is dissolving it in 20% 2-hydroxypropyl-β-cyclodextrin.[7] It is poorly soluble in water.[6]
Q3: What is a typical effective dosage range for observing anxiolytic effects in rodents?
Based on preclinical studies, an effective oral (p.o.) dosage range for SNAP 94847 in rodents is typically between 10 mg/kg and 30 mg/kg.[3][4][7] Anxiolytic-like effects have been observed at doses of 20 mg/kg following both acute and chronic administration.[8][9] Intraperitoneal (i.p.) injections have also been used, with effective doses in a similar range.[7]
Q4: What are the key pharmacokinetic parameters to consider in experimental design?
In rats, after a 10 mg/kg oral dose, SNAP 94847 has good bioavailability (59%) and a half-life of approximately 5.2 hours.[4][5][6] Peak brain penetration is achieved within 60 minutes of oral administration.[7][10] These parameters are crucial for designing dosing schedules and determining the optimal time for behavioral testing post-administration.
Troubleshooting Guide
Issue 1: Compound Precipitation in Vehicle
-
Question: My this compound is precipitating out of the in vivo formulation. What can I do?
-
Answer:
-
Ensure Proper Solubilization: When preparing the vehicle, ensure the DMSO portion is added first to fully dissolve the compound before adding the other components.[6]
-
Sonication: Use of an ultrasonic bath can aid in dissolving the compound.[6]
-
Warming: Gentle warming (e.g., to 60°C) can improve solubility, but be cautious of potential degradation.[6]
-
Fresh Preparation: Always prepare solutions fresh before each experiment, as the stability of the compound in aqueous-based vehicles over time may be limited.[7]
-
Issue 2: Lack of Anxiolytic Effect in Behavioral Models
-
Question: I am not observing the expected anxiolytic-like effects in my behavioral experiments (e.g., elevated plus maze, light/dark box). What could be the issue?
-
Answer:
-
Dosage and Administration Route: Verify that the dose is within the effective range (10-30 mg/kg).[3][7] The route of administration (oral gavage vs. i.p. injection) can influence pharmacokinetics.[7]
-
Timing of Behavioral Testing: Ensure that behavioral testing is conducted at a time point consistent with the drug's peak plasma and brain concentrations (typically 1-4 hours post-dose).[7][10]
-
Animal Strain: The behavioral response to psychoactive compounds can be strain-dependent. For instance, BALB/c mice have shown sensitivity to SNAP 94847, while effects were not observed in CD-1 mice under similar conditions.[11]
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Habituation and Stress Levels: The baseline anxiety level of the animals can impact the outcome. Ensure proper habituation to the testing room and handling procedures to minimize confounding stress factors.
-
Issue 3: Unexpected Locomotor Activity
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Question: My animals are showing hyperactivity after administration of SNAP 94847, which is confounding my anxiety test results. Is this a known effect?
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Answer: Yes, this is a documented effect. Chronic, but not acute, administration of SNAP 94847 (e.g., 20 mg/kg for 14-21 days) can lead to an exaggerated locomotor response.[4][5][6] This is thought to be related to a sensitization of dopamine D2/D3 receptors.[11] If you are conducting acute studies, hyperactivity is less likely to be an issue.[9] For chronic studies, it is important to have appropriate control groups to differentiate anxiolytic effects from general hyperactivity.
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in Rodent Models
| Species | Model | Dosage | Administration Route | Duration | Key Anxiolytic Finding | Reference |
| Mouse | Light/Dark Box | 20 mg/kg | p.o. | Acute & Chronic (28 days) | Increased time in the light compartment | [8] |
| Mouse | Novelty-Suppressed Feeding | 20 mg/kg | p.o. | Acute & Chronic | Reduced latency to feed in a novel environment | [8] |
| Rat | Elevated Plus Maze | Not Specified | Intranasal | Acute | Decreased time in closed arms | [12][13] |
| Rat | Forced Swim Test | 3, 10, 30 mg/kg | p.o. | Acute | Decreased immobility time (antidepressant-like) | [2] |
| Rat | Social Interaction Test | Not Specified | Not Specified | Acute | Increased social interaction time | [7] |
Table 2: Pharmacokinetic Properties of SNAP 94847
| Parameter | Value | Species | Administration | Reference |
| Bioavailability | 59% | Rat | 10 mg/kg p.o. | [4][5][6] |
| Half-life (t½) | 5.2 hours | Rat | 10 mg/kg p.o. | [4][5][6] |
| Plasma Clearance | 4.2 L/hr/kg | Rat | 10 mg/kg p.o. | [4][5][6] |
| Brain to Plasma Ratio | 2.3 (at 4h post-dose) | Not Specified | Oral | [7][10] |
Experimental Protocols
Protocol 1: Elevated Plus Maze (EPM) for Anxiolytic Activity
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the test.
-
Drug Administration: Administer this compound (e.g., 10-30 mg/kg, p.o.) or vehicle 60 minutes prior to testing.
-
Procedure:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the time spent in the open arms and closed arms, and the number of entries into each arm using an automated tracking system.
-
-
Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent in and/or the number of entries into the open arms compared to the vehicle-treated group.
Protocol 2: Light/Dark Box Test
-
Apparatus: A box divided into a small, dark compartment and a large, brightly illuminated compartment, with an opening connecting the two.
-
Acclimation: As in the EPM protocol.
-
Drug Administration: Administer this compound or vehicle as described above.
-
Procedure:
-
Place the animal in the dark compartment and start the timer.
-
Allow the animal to explore the box for 5-10 minutes.
-
Record the time spent in the light compartment and the number of transitions between the two compartments.
-
-
Data Analysis: An anxiolytic effect is demonstrated by a significant increase in the time spent in the light compartment.[8]
Visualizations
References
- 1. SNAP 94847 (hydrochloride) - MedChem Express [bioscience.co.uk]
- 2. ndineuroscience.com [ndineuroscience.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Effects of the MCH1 receptor antagonist SNAP 94847 on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ovid.com [ovid.com]
- 10. researchgate.net [researchgate.net]
- 11. The MCH1 receptor antagonist SNAP 94847 induces sensitivity to dopamine D2/D3 receptor agonists in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anxiolytic and antidepressant effects of melanin-concentrating hormone 1 receptor antagonist SNAP 94847 - Vetlugin - Pediatrician (St. Petersburg) [journals.eco-vector.com]
- 13. researchgate.net [researchgate.net]
Bioavailability and brain penetration of SNAP 94847 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with SNAP 94847 hydrochloride, a selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist. This guide includes frequently asked questions (FAQs) and troubleshooting advice to address common challenges encountered during in vivo and in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1).[1][2][3] MCHR1 is a G-protein-coupled receptor (GPCR) primarily expressed in the brain and is involved in regulating energy balance, mood, and motivation.[3] By blocking the binding of the endogenous ligand, melanin-concentrating hormone (MCH), to MCHR1, SNAP 94847 inhibits downstream signaling pathways, which can influence food intake, anxiety, and depressive-like behaviors.[4][5]
Q2: What are the key pharmacokinetic parameters of SNAP 94847 in preclinical models?
Pharmacokinetic studies in rats have demonstrated that SNAP 94847 has good oral bioavailability and readily penetrates the brain. Key parameters are summarized in the table below.
Pharmacokinetic Properties of SNAP 94847 in Rats
| Parameter | Value | Route of Administration | Reference |
| Oral Bioavailability | 59% | Oral (p.o.) | [1][2] |
| Brain-to-Plasma Ratio | 2.3 (at 4 hours post-dosing) | Intraoral | [6][7][8] |
| Elimination Half-life (t½) | 5.2 hours | Oral (p.o.) | [1][2][6][7][8] |
| Plasma Clearance | 4.2 L/hr/kg | Oral (p.o.) | [1][2] |
| Blood Clearance | 3.3 L/hr/kg | Oral (p.o.) | [1][2] |
Q3: How quickly does SNAP 94847 reach the brain after administration?
Significant brain penetration of SNAP 94847 is achieved within 60 minutes after both oral and intraperitoneal injections in rats.[6][7][8] This rapid brain entry allows for its use in acute behavioral experiments.
Q4: What are the recommended doses for in vivo studies?
The effective dose of SNAP 94847 can vary depending on the animal model, route of administration, and the specific behavioral or physiological endpoint being measured. Orally administered doses of 1-10 mg/kg have been shown to correspond to 30-60% occupancy of MCH1 receptors in the rat striatum.[8] Doses ranging from 3 to 30 mg/kg (i.p. and p.o.) have been used in various rodent models to study its effects on food-reinforced behavior, anxiety, and depression.[6][7]
Troubleshooting Guide
Issue 1: High variability in behavioral results between animals.
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Possible Cause: Inconsistent drug administration or vehicle effects.
-
Troubleshooting Steps:
-
Standardize Administration Technique: Ensure consistent and accurate dosing for all animals. For oral gavage, verify proper placement to avoid administration into the lungs. For intraperitoneal injections, ensure the injection is into the peritoneal cavity and not into the intestines or other organs.
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Vehicle Selection: The choice of vehicle can impact drug solubility and absorption. SNAP 94847 has been dissolved in 20% 2-hydroxypropyl-β-cyclodextrin (encapsin) for intraperitoneal injections.[6] For oral administration, it has been dissolved in distilled water with 10% DMSO and 30 mg/ml (2-Hydroxypropyl)-β-cyclodextrin.[7] Ensure the vehicle itself does not have behavioral effects by including a vehicle-only control group.
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Acclimatization: Ensure all animals are adequately acclimated to the experimental procedures, including handling and injection, to minimize stress-induced variability.
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Issue 2: Lack of expected pharmacological effect.
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Possible Cause: Inadequate dose, insufficient time for brain penetration, or inappropriate route of administration.
-
Troubleshooting Steps:
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Dose-Response Study: Conduct a dose-response study to determine the optimal effective dose for your specific experimental paradigm. Doses as low as 1 mg/kg (p.o.) have shown efficacy in some models.[8]
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Timing of Administration: Administer SNAP 94847 at least 60 minutes prior to behavioral testing to allow for sufficient brain penetration.[6][7][8]
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Route of Administration: While both oral and intraperitoneal routes are effective, parenteral routes like intraperitoneal injection typically lead to higher plasma levels compared to oral administration.[6] Consider the desired pharmacokinetic profile for your experiment.
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Issue 3: Difficulty dissolving this compound.
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Possible Cause: The hydrochloride salt form of SNAP 94847 generally has enhanced water solubility and stability compared to the free base.[2] However, solubility issues can still arise.
-
Troubleshooting Steps:
-
Use of Solubilizing Agents: As mentioned in published protocols, using agents like 2-hydroxypropyl-β-cyclodextrin and a small amount of DMSO can aid in dissolution.[6][7]
-
Sonication: Gentle sonication can help to break up particles and facilitate dissolution.
-
Fresh Preparation: Prepare solutions fresh daily before use to ensure stability and prevent precipitation.[6]
-
Experimental Protocols & Visualizations
MCHR1 Signaling Pathway
SNAP 94847 acts as an antagonist at the MCHR1 receptor, which is coupled to Gi and Gq proteins. This blockade inhibits the downstream signaling cascades, including the inhibition of cAMP accumulation and the stimulation of intracellular calcium flux.[3]
Caption: MCHR1 signaling and antagonism by SNAP 94847.
Experimental Workflow for Behavioral Studies
A typical workflow for assessing the effects of SNAP 94847 on behavior in rodents involves acclimatization, drug administration, and behavioral testing.
Caption: General experimental workflow for in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Melanin-Concentrating Hormone (MCH) and MCH-R1 in the Locus Coeruleus May Be Involved in the Regulation of Depressive-Like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the MCH1 receptor antagonist SNAP 94847 on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: SNAP 94847 Hydrochloride Pharmacokinetics in Rats
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments involving SNAP 94847 hydrochloride in rats. It includes a summary of pharmacokinetic data, troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Pharmacokinetic Properties of this compound in Rats
The following table summarizes the key pharmacokinetic parameters of this compound in rats following oral administration.
| Parameter | Value | Route of Administration | Dosage | Reference |
| Elimination Half-life (t½) | 5.2 hours | Oral | 10 mg/kg | [1] |
| Bioavailability (F) | 59% | Oral | 10 mg/kg | [1] |
| Plasma Clearance (CLp) | 4.2 L/hr/kg | Oral | 10 mg/kg | [1] |
| Blood Clearance (CLb) | 3.3 L/hr/kg | Oral | 10 mg/kg | [1] |
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments with this compound in rats.
| Issue | Possible Cause | Recommended Solution |
| Low or variable drug exposure after oral administration. | - Improper gavage technique. - Degradation of the compound in the formulation. - First-pass metabolism. | - Ensure proper oral gavage technique to deliver the full dose to the stomach. - Prepare fresh dosing solutions daily.[2] - While bioavailability is reported to be 59%, consider a different route of administration (e.g., intraperitoneal) if higher exposure is needed.[1][2] |
| Precipitation of the compound in the dosing solution. | - Low solubility of this compound in the chosen vehicle. | - A commonly used vehicle is 20% 2-hydroxypropyl-β-cyclodextrin (encapsin).[2] For intraperitoneal injections, it can be dissolved in distilled water with 10% DMSO and 30 mg/mL of beta-cyclodextrin. |
| Unexpected behavioral effects in rats. | - Off-target effects at high doses. - The inherent pharmacological activity of the compound. | - Doses in rat studies have ranged from 3 to 30 mg/kg.[2] Start with a dose at the lower end of the effective range and perform a dose-response study. - SNAP 94847 is a melanin-concentrating hormone receptor 1 (MCHR1) antagonist and is known to have anxiolytic and antidepressant-like effects.[3][4] Be aware of these potential effects on your experimental model. |
| Difficulty in detecting the compound in plasma samples. | - Inadequate sensitivity of the analytical method. - Rapid metabolism of the compound. | - Develop and validate a sensitive bioanalytical method, such as LC-MS/MS, for the quantification of SNAP 94847 in rat plasma. - While the half-life is 5.2 hours, consider collecting blood samples at earlier time points post-administration to capture the peak concentration (Cmax).[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended route of administration for this compound in rats?
A1: The most common routes of administration reported in the literature are oral (p.o.) and intraperitoneal (i.p.).[1][2] Oral administration has a good bioavailability of 59%.[1] The choice of administration route will depend on the specific experimental design and desired pharmacokinetic profile.
Q2: What vehicle should be used to dissolve this compound?
A2: For oral administration, this compound can be dissolved in 20% 2-hydroxypropyl-β-cyclodextrin (encapsin).[2] For intraperitoneal injections, a solution of distilled water with 10% DMSO and 30 mg/mL of beta-cyclodextrin has been used. It is recommended to prepare dosing solutions fresh daily.[2]
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1).[1][3] It has a high affinity for rat MCHR1.[1]
Q4: Are there any known effects of SNAP 94847 on behavior in rats?
A4: Yes, as an MCHR1 antagonist, SNAP 94847 has been shown to exhibit anxiolytic and antidepressant-like effects in rodent models.[3][4] It has also been shown to decrease food-reinforced operant responding.[2] Researchers should consider these effects when designing behavioral experiments.
Experimental Protocols
Pharmacokinetic Study Protocol
This protocol outlines a general procedure for determining the elimination half-life of this compound in rats.
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Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used.
-
Acclimatization: Animals should be acclimatized for at least one week before the experiment with free access to food and water.
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Dosing Solution Preparation: Prepare a fresh solution of this compound in a suitable vehicle (e.g., 20% 2-hydroxypropyl-β-cyclodextrin for oral administration) on the day of the experiment.
-
Administration: Administer a single dose of this compound (e.g., 10 mg/kg) via oral gavage.
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Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or via a cannula at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
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Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood samples at 4°C to separate the plasma.
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Sample Analysis: Quantify the concentration of SNAP 94847 in the plasma samples using a validated bioanalytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate the elimination half-life (t½) and other pharmacokinetic parameters from the plasma concentration-time data using appropriate software.
MCHR1 Signaling Pathway
SNAP 94847 acts as an antagonist to the MCHR1 receptor, which is a G protein-coupled receptor (GPCR). The binding of the endogenous ligand, melanin-concentrating hormone (MCH), to MCHR1 can activate multiple signaling pathways. SNAP 94847 blocks these downstream effects.
Caption: MCHR1 signaling pathway and the inhibitory action of SNAP 94847.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of the MCH1 receptor antagonist SNAP 94847 on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of SNAP 94847 hydrochloride
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the potential off-target effects of SNAP 94847 hydrochloride. This information is intended for researchers, scientists, and drug development professionals using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected behavioral changes in our animal models, specifically increased locomotor activity, after chronic administration of this compound. Is this a known off-target effect?
A1: Yes, this is a documented phenomenon. Chronic, but not acute, administration of this compound has been shown to sensitize rodents to the locomotor-stimulating effects of dopamine D2/D3 receptor agonists like quinpirole.[1] This is not considered a direct off-target binding effect but rather a systems-level interaction between the melanin-concentrating hormone (MCH) and dopamine pathways. The mechanism is thought to be an increased sensitivity of postsynaptic dopamine receptors in brain regions like the nucleus accumbens, an effect also observed with some antidepressant medications.
Q2: Does this compound directly bind to dopamine receptors?
A2: this compound is highly selective for the melanin-concentrating hormone receptor 1 (MCHR1). It displays over 500-fold selectivity for MCHR1 over dopamine D2 receptors.[2] Therefore, the observed effects on the dopamine system are not due to direct binding to D2 or D3 receptors but are likely an indirect consequence of MCHR1 antagonism.
Q3: We are seeing unexpected results in our cellular assays that do not seem to be mediated by MCHR1. What other potential off-targets should we consider?
Q4: Can the hydrochloride salt form of SNAP 94847 influence its activity or off-target profile compared to the freebase?
A4: While the salt form is used to improve solubility and stability, the biologically active moiety is SNAP 94847. At equivalent molar concentrations, the freebase and hydrochloride salt forms are expected to exhibit comparable biological activity and off-target profiles.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Increased locomotor activity or stereotypy in vivo, especially with co-administration of other compounds. | Sensitization of the dopamine system due to chronic this compound administration. | - Review your experimental timeline. This effect is typically observed after chronic (e.g., 14-21 days) but not acute dosing. - If using dopamine receptor agonists, consider that their effects may be potentiated. - Include a vehicle-only control group that undergoes the same chronic dosing regimen to isolate the effects of SNAP 94847. |
| Unexpected physiological responses not attributable to MCHR1 antagonism (e.g., cardiovascular or gastrointestinal effects). | Potential interaction with an uncharacterized off-target receptor or channel. | - Consult the limited available selectivity data (see Table 1). - If the phenotype suggests a specific pathway, consider functional assays or binding studies for key receptors in that pathway. - Perform a literature search for the off-target profiles of compounds with similar chemical structures. |
| Inconsistent results between experimental batches. | Differences in compound purity, formulation, or animal model. | - Ensure the purity of your this compound batch (≥98% is recommended). - Verify the stability and solubility of your formulation. - Be aware that strain differences in animal models can influence behavioral and physiological responses. |
Quantitative Data Summary
Table 1: Binding Affinity and Selectivity of this compound
| Target | Parameter | Value | Reference |
| MCHR1 | Ki | 2.2 nM | [2] |
| MCHR1 | KD | 530 pM | |
| α1A Receptor | Selectivity Fold | >80-fold | |
| D2 Receptor | Selectivity Fold | >500-fold | [2] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for MCHR1 Affinity
This protocol is a generalized method for determining the binding affinity (Ki) of this compound for the MCHR1 receptor.
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing the human MCHR1.
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate and resuspend the pellet (membrane fraction) in an assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a constant concentration of a suitable radioligand for MCHR1 (e.g., [125I]-MCH).
-
Add increasing concentrations of non-labeled this compound.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound.
-
Calculate the IC50 (the concentration of SNAP 94847 that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
-
Visualizations
Caption: MCHR1 signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow to investigate dopamine system sensitization by SNAP 94847.
References
Comparing oral vs intraperitoneal administration of SNAP 94847
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the MCHR1 antagonist, SNAP 94847. The information is tailored for researchers, scientists, and drug development professionals to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is SNAP 94847 and what is its primary mechanism of action?
SNAP 94847 is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1).[1][2] Its mechanism of action involves binding to MCHR1, thereby blocking the downstream signaling pathways typically initiated by the endogenous ligand, melanin-concentrating hormone (MCH). This antagonism has been shown to influence food intake, mood, and other physiological processes.[3][4]
Q2: What are the key differences between oral (p.o.) and intraperitoneal (i.p.) administration of SNAP 94847?
The primary differences lie in their pharmacokinetic profiles, including bioavailability and peak plasma concentrations. Oral administration has demonstrated good bioavailability in rats (59%) and is effective in chronic studies.[2] Intraperitoneal administration is also widely used and is expected to result in higher peak plasma levels more rapidly compared to oral administration, as it bypasses first-pass metabolism.[5][6] The choice of administration route often depends on the specific experimental design, such as the need for acute versus chronic dosing and the desired onset of action.
Q3: What vehicle should be used to dissolve SNAP 94847 for in vivo studies?
For intraperitoneal (i.p.) injections, SNAP 94847 has been successfully dissolved in 20% 2-hydroxypropyl-β-cyclodextrin (also known as encapsin).[5] For oral gavage, a 20% beta-cyclodextrin vehicle has also been reported.[7] For chronic studies where SNAP 94847 is administered in drinking water, it has been dissolved in water containing 0.01% lactic acid.[7]
Q4: What is the recommended dose range for SNAP 94847 in rodents?
The effective dose of SNAP 94847 can vary depending on the administration route and the specific behavioral or physiological endpoint being measured.
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Oral (p.o.) administration: Doses ranging from 1 mg/kg to 30 mg/kg have been used effectively in rats and mice.[8] For instance, a dose of 10 mg/kg in rats has been shown to have good bioavailability and a half-life of 5.2 hours.[2]
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Intraperitoneal (i.p.) administration: Doses typically range from 3 mg/kg to 30 mg/kg in rats.[5][9]
It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental model and desired effect.
Troubleshooting Guides
Problem 1: Inconsistent or no observable effect of SNAP 94847 after administration.
-
Possible Cause 1: Improper drug preparation or storage.
-
Possible Cause 2: Incorrect dosage or administration route for the intended effect.
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Solution: Review the literature for doses and administration routes that have been shown to be effective for your specific research question. Consider that oral administration may require a higher dose to achieve the same brain exposure as intraperitoneal injection.[10] A pilot dose-response study is highly recommended.
-
-
Possible Cause 3: Timing of administration relative to behavioral testing.
Problem 2: Unexpected side effects or toxicity in experimental animals.
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Possible Cause 1: High dose of SNAP 94847.
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Solution: While SNAP 94847 is generally well-tolerated at effective doses, it is important to start with lower doses and carefully observe the animals for any adverse effects. Reduce the dose if signs of toxicity are observed.
-
-
Possible Cause 2: Vehicle-related effects.
-
Solution: Always include a vehicle-only control group in your experiments to differentiate between the effects of SNAP 94847 and the vehicle. If the vehicle itself is causing adverse effects, consider alternative solubilizing agents.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of SNAP 94847 (Oral Administration in Rats)
| Parameter | Value | Reference |
| Dose | 10 mg/kg | [2] |
| Bioavailability | 59% | [2] |
| Half-life (t½) | 5.2 hours | [2][5] |
| Brain to Plasma Ratio (at 4h) | 2.3 | [5] |
| Time to Significant Brain Penetration | 60 minutes | [5] |
Table 2: Receptor Binding Affinity of SNAP 94847
| Parameter | Value | Reference |
| Ki | 2.2 nM | [1][2] |
| Kd | 530 pM | [1][2] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of SNAP 94847 in Rats
-
Preparation of SNAP 94847 Solution:
-
On the day of the experiment, weigh the required amount of this compound.
-
Prepare a 20% solution of 2-hydroxypropyl-β-cyclodextrin in sterile water.
-
Dissolve the SNAP 94847 in the 20% 2-hydroxypropyl-β-cyclodextrin solution to achieve the desired final concentration. For example, for a 10 mg/kg dose in a rat with a 1 ml/kg injection volume, the final concentration would be 10 mg/ml.
-
Ensure the solution is clear and fully dissolved. Gentle vortexing may be required.
-
-
Administration:
-
Gently restrain the rat.
-
Inject the prepared SNAP 94847 solution intraperitoneally at a volume of 1 ml/kg.
-
Administer the injection 60 minutes prior to the start of the behavioral testing to allow for adequate drug absorption and brain penetration.[5]
-
-
Control Group:
-
Administer the vehicle (20% 2-hydroxypropyl-β-cyclodextrin in sterile water) alone to a control group of animals using the same volume and timing.
-
Protocol 2: Oral Gavage (p.o.) Administration of SNAP 94847 in Rats
-
Preparation of SNAP 94847 Suspension:
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On the day of the experiment, weigh the required amount of this compound.
-
Prepare a 20% beta-cyclodextrin solution in sterile water as the vehicle.[7]
-
Suspend the SNAP 94847 in the vehicle to the desired final concentration.
-
Ensure the suspension is homogenous by vortexing before each administration.
-
-
Administration:
-
Gently restrain the rat.
-
Administer the SNAP 94847 suspension directly into the stomach using a proper oral gavage needle.
-
The volume of administration should be appropriate for the size of the animal (e.g., 1-2 ml/kg).
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Administer the gavage 60 minutes prior to behavioral testing.
-
-
Control Group:
-
Administer the vehicle (20% beta-cyclodextrin in sterile water) alone to a control group of animals using the same volume and timing.
-
Mandatory Visualizations
Caption: MCHR1 signaling pathway and antagonism by SNAP 94847.
Caption: Typical workflow for a behavioral experiment with SNAP 94847.
References
- 1. This compound | Selective MCH1 Antagonist | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Melanin-concentrating hormone and food intake control: sites of action, peptide interactions, and appetition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the MCH1 receptor antagonist SNAP 94847 on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. researchgate.net [researchgate.net]
- 9. Effects of the MCH1 receptor antagonist SNAP 94847 on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison between intraperitoneal and oral methylphenidate administration: A microdialysis and locomotor activity study - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term stability of SNAP 94847 hydrochloride in solution
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of SNAP 94847 hydrochloride in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is highly soluble in DMSO and ethanol.[1] It can be dissolved in DMSO at concentrations up to 250 mg/mL and in ethanol up to 100 mM.[1] For in vivo studies, a common vehicle is a suspension in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] The compound is practically insoluble in water.[2]
Q2: How should I store this compound solutions for long-term use?
A2: For long-term stability, it is recommended to store stock solutions of this compound at -80°C, which should maintain integrity for up to 6 months.[3] For shorter-term storage, solutions can be kept at -20°C for up to 1 month.[3] It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1).[3][4] MCHR1 is a G protein-coupled receptor (GPCR) involved in the regulation of energy homeostasis, mood, and other neurological processes.[5] By blocking the binding of the endogenous ligand, melanin-concentrating hormone (MCH), to MCHR1, this compound inhibits the downstream signaling pathways.[5]
Q4: Is this compound light-sensitive?
A4: While specific data on the light sensitivity of this compound is not extensively published, it is a general best practice for all research compounds to be stored in light-protected vials (e.g., amber vials) and to minimize exposure to direct light during experiments to prevent potential photodegradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Aqueous Buffer | This compound has very low aqueous solubility. | Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer is sufficient to maintain solubility. A final DMSO concentration of less than 1% is often recommended for cell-based assays, but empirical testing may be needed. Consider using a vehicle with solubilizing agents like PEG300 or Tween-80 for in vivo preparations.[2] |
| Inconsistent or No Biological Activity | 1. Improper storage leading to degradation. 2. Inaccurate concentration of the stock solution. 3. Issues with the experimental setup (e.g., cell line not expressing MCHR1). | 1. Prepare fresh solutions from solid compound stored under recommended conditions. Avoid repeated freeze-thaw cycles. 2. Verify the concentration of your stock solution using a validated analytical method such as HPLC-UV. 3. Confirm MCHR1 expression in your experimental model using techniques like qPCR or western blotting. |
| High Background Signal in Assays | The compound may be interfering with the assay components or detection method. | Run appropriate vehicle controls to determine the background signal. If the compound autofluoresces, consider using a different fluorescent dye or a label-free detection method. |
| Difficulty in Achieving Desired In Vivo Efficacy | Poor bioavailability or rapid metabolism. | SNAP 94847 has been shown to be orally active with good bioavailability in rats.[2] However, factors such as animal strain, age, and diet can influence pharmacokinetics. Consider optimizing the dose and route of administration based on pilot studies. |
Experimental Protocols
Protocol for Assessing Long-Term Stability of this compound in DMSO
This protocol outlines a method to determine the long-term stability of this compound in a DMSO stock solution.
1. Materials and Reagents:
- This compound
- Anhydrous, high-purity DMSO
- Amber glass vials with Teflon-lined caps
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Validated HPLC method for this compound quantification
2. Preparation of Stability Samples:
- Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.
- Aliquot the stock solution into multiple amber glass vials, ensuring each vial is filled to minimize headspace.
- Prepare three sets of samples for storage at different temperatures: -80°C, -20°C, and 4°C.
- Include a baseline sample (T=0) for immediate analysis.
3. Storage and Sampling:
- Store the vials at their designated temperatures.
- At specified time points (e.g., 0, 1, 3, 6, and 12 months), retrieve one vial from each temperature condition for analysis.
4. Sample Analysis:
- Allow the vials to equilibrate to room temperature before opening.
- Dilute the samples to an appropriate concentration for HPLC analysis.
- Analyze the samples using a validated HPLC-UV method to determine the concentration of this compound.
- Visually inspect the samples for any signs of precipitation or color change.
5. Data Analysis:
- Calculate the percentage of the initial concentration remaining at each time point for each storage condition.
- Plot the percentage remaining versus time to determine the degradation kinetics.
Experimental Workflow for Stability Assessment
Data Presentation
Hypothetical Long-Term Stability of this compound in DMSO (10 mM)
| Storage Temperature | Time Point | Purity (%) | Observations |
| -80°C | 0 months | 99.8 | Clear, colorless solution |
| 1 month | 99.7 | No change | |
| 3 months | 99.5 | No change | |
| 6 months | 99.6 | No change | |
| 12 months | 99.3 | No change | |
| -20°C | 0 months | 99.8 | Clear, colorless solution |
| 1 month | 99.2 | No change | |
| 3 months | 98.1 | No change | |
| 6 months | 96.5 | Slight yellow tint | |
| 12 months | 92.3 | Yellow tint | |
| 4°C | 0 months | 99.8 | Clear, colorless solution |
| 1 month | 95.4 | Slight yellow tint | |
| 3 months | 88.7 | Yellow solution | |
| 6 months | 75.2 | Brownish solution | |
| 12 months | 55.9 | Brown solution, precipitate |
Signaling Pathway
MCHR1 Signaling Pathway and Inhibition by this compound
This compound acts as an antagonist at the MCHR1 receptor, which is a GPCR that can couple to different G proteins, primarily Gαi and Gαq.[6]
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Gαi Pathway: Activation of the Gαi subunit by MCH leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.
-
Gαq Pathway: Activation of the Gαq subunit stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC).
-
ERK Activation: MCHR1 activation has also been shown to stimulate the extracellular signal-regulated kinase (ERK) pathway.[7]
By blocking MCH from binding to MCHR1, this compound prevents the activation of these downstream signaling events.
References
- 1. This compound | Selective MCH1 Antagonist | Tocris Bioscience [tocris.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SNAP 94847 (hydrochloride) - MedChem Express [bioscience.co.uk]
- 5. What are MCHR1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. biorxiv.org [biorxiv.org]
- 7. academic.oup.com [academic.oup.com]
Troubleshooting inconsistent results in behavioral assays with SNAP 94847
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SNAP 94847 in behavioral assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing high variability in our behavioral assay results with SNAP 94847. What are the potential causes?
A1: Inconsistent results with SNAP 94847 can stem from several factors. Here are the most common areas to investigate:
-
Pharmacokinetic Variability:
-
Route of Administration: SNAP 94847 has different pharmacokinetic profiles depending on the administration route. Oral administration has good bioavailability (59% in rats), while intraperitoneal (i.p.) injections can lead to higher initial plasma levels but may also have different absorption kinetics.[1] Ensure the chosen route is consistent and appropriate for your experimental question.
-
Timing of Administration: Peak brain penetration for oral doses is around 60 minutes.[1][2] Behavioral testing should be timed to coincide with optimal brain concentrations of the compound. Inconsistent timing between drug administration and testing is a major source of variability.
-
Vehicle and Formulation: SNAP 94847 is often dissolved in vehicles like 20% 2-hydroxypropyl-β-cyclodextrin.[1] Ensure the vehicle is prepared consistently and that SNAP 94847 is fully dissolved. The hydrochloride salt form generally has better water solubility and stability.[3]
-
-
Experimental Animal Factors:
-
Strain and Sex: Different rodent strains can exhibit varying behavioral responses to MCHR1 antagonists.[4] For instance, BALB/c mice have shown sensitivity to chronic SNAP 94847 treatment, while CD-1 mice did not show a modified response.[4] Sex differences in response to MCHR1 antagonism have also been reported, with females sometimes showing greater sensitivity.
-
Age and Diet: The age of the animals can influence behavioral outcomes.[5] Additionally, since the MCH system is involved in feeding and energy balance, the diet and feeding schedule of the animals can impact the effects of SNAP 94847.[1][6]
-
-
Assay-Specific Parameters:
-
Habituation: Ensure all animals are properly habituated to the experimental environment and procedures before the assay begins. Lack of habituation can increase stress and variability in behavioral responses.
-
Environmental Conditions: Factors like lighting, noise levels, and time of day for testing can all influence behavior. These should be kept consistent across all experimental groups and sessions.
-
Q2: What is the recommended dose range for SNAP 94847 in behavioral studies?
A2: The effective dose of SNAP 94847 can vary depending on the animal model, administration route, and the specific behavioral assay. Based on published studies, here are some general guidelines:
-
Oral Administration (p.o.): Doses ranging from 1 mg/kg to 30 mg/kg have been shown to be effective in various rodent models of anxiety, depression, and stress.[7]
-
Intraperitoneal Injection (i.p.): Doses between 3 mg/kg and 30 mg/kg have been used in studies on food-reinforced operant responding.[1][8]
It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions. Doses of 1-10 mg/kg (p.o.) in rats have been shown to correspond to 30-60% occupancy of MCH1 receptors in the striatum.[7]
Q3: We are not seeing the expected anxiolytic or antidepressant-like effects of SNAP 94847. What could be the issue?
A3: If you are not observing the expected effects, consider the following:
-
Acute vs. Chronic Dosing: Some behavioral effects of SNAP 94847 are more pronounced after chronic administration. For example, chronic (2-week) but not acute administration sensitized rats to the locomotor effects of a dopamine agonist.[4]
-
Choice of Behavioral Assay: SNAP 94847 has shown efficacy in some models of anxiety and depression (e.g., novelty-suppressed feeding, stress-induced hyperthermia) but may be ineffective in others (e.g., forced swim test in mice).[7][9] The choice of assay is critical.
-
Receptor Occupancy: The behavioral effects are dependent on sufficient MCH1 receptor occupancy. If your dose is too low, you may not see an effect. Doses of 30 mg/kg (i.p.) have been associated with 30-90% MCH1 receptor occupancy in the rat brain.[1][2]
-
Off-Target Effects: While SNAP 94847 is highly selective for the MCH1 receptor, it's important to be aware of potential off-target effects at very high concentrations.[3][10]
Q4: Can you provide a general protocol for preparing and administering SNAP 94847?
A4: A common method for preparing SNAP 94847 for in vivo studies is as follows:
-
Compound: SNAP 94847 hydrochloride is often used due to its improved solubility.[3]
-
Vehicle: A frequently used vehicle is 20% (w/v) 2-hydroxypropyl-β-cyclodextrin in sterile water.[1] DMSO and ethanol are also suitable solvents for preparing stock solutions.[10][11]
-
Preparation:
-
Weigh the desired amount of this compound.
-
Prepare the 20% 2-hydroxypropyl-β-cyclodextrin solution by dissolving it in sterile water. Gentle heating and stirring may be required.
-
Add the SNAP 94847 to the vehicle and vortex or sonicate until it is completely dissolved.
-
Prepare fresh on the day of the experiment.
-
-
Administration:
Quantitative Data Summary
The following tables summarize key quantitative data for SNAP 94847.
Table 1: Pharmacokinetic Properties of SNAP 94847
| Parameter | Value | Species | Administration Route | Reference |
| Binding Affinity (Ki) | 2.2 nM | Human MCHR1 | In vitro | [3][10] |
| Binding Affinity (Kd) | 530 pM | Human MCHR1 | In vitro | [3][10] |
| Selectivity | >80-fold over α1A, >500-fold over D2 receptors | In vitro | In vitro | [3][10] |
| Oral Bioavailability | 59% | Rat | Oral | [1] |
| Brain to Plasma Ratio | 2.3 (at 4 hours post-dosing) | Rat | Intraoral | [1][2] |
| Time to Significant Brain Penetration | 60 minutes | Rat | Intraoral | [1][2] |
| Elimination Half-life | 5.2 hours | Rat | Intraoral | [1][2] |
Table 2: Effective Doses of SNAP 94847 in Behavioral Assays
| Behavioral Assay | Species | Administration Route | Effective Dose Range | Reference |
| Food-Reinforced Operant Responding | Rat | i.p. | 3-30 mg/kg | [1][8] |
| MCH-Induced Reinstatement of Food Seeking | Rat | i.p. | 30 mg/kg | [1] |
| Chronic Mild Stress (Anhedonia) | Rat | p.o. | 1 mg/kg (BID) | [7] |
| Stress-Induced Hyperthermia | Rodent | p.o. | 2.5 mg/kg | [7] |
| Forced Swim Stress | Rat | p.o. | 30 mg/kg | [7] |
| Elevated Plus Maze | Rat | Intranasal | Not specified | [9] |
| Open Field Test | Rat | Intranasal | Not specified | [9] |
| Porsolt Forced Swim Test | Rat | Intranasal | Not specified | [9] |
| Dopamine Agonist-Induced Locomotion (Chronic) | Rat, Mouse | p.o. (in drinking water) | 20 mg/kg/day | [4] |
Experimental Protocols & Visualizations
Melanin-Concentrating Hormone (MCH) Signaling Pathway
Melanin-concentrating hormone (MCH) is a neuropeptide that binds to the MCH1 receptor (MCHR1), a G protein-coupled receptor (GPCR). MCHR1 can couple to different G proteins, primarily Gi and Gq, to initiate downstream signaling cascades. SNAP 94847 is a selective antagonist that blocks the binding of MCH to MCHR1, thereby inhibiting these signaling pathways.
Caption: MCH signaling pathway and the antagonistic action of SNAP 94847.
Experimental Workflow for a Behavioral Assay with SNAP 94847
This diagram outlines a typical workflow for a behavioral experiment using SNAP 94847 and highlights key stages where inconsistencies can be introduced.
Caption: Key stages and potential sources of variability in a behavioral assay workflow.
References
- 1. Effects of the MCH1 receptor antagonist SNAP 94847 on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The MCH1 receptor antagonist SNAP 94847 induces sensitivity to dopamine D2/D3 receptor agonists in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Variability of test parameters from mice of different age groups in published data sets | PLOS One [journals.plos.org]
- 6. Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Anxiolytic and antidepressant effects of melanin-concentrating hormone 1 receptor antagonist SNAP 94847 - Vetlugin - Pediatrician (St. Petersburg) [journals.eco-vector.com]
- 10. This compound | Selective MCH1 Antagonist | Tocris Bioscience [tocris.com]
- 11. rndsystems.com [rndsystems.com]
Validation & Comparative
A Comparative Analysis of SNAP 94847 Hydrochloride and SNAP 7941: Efficacy as MCHR1 Antagonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of two prominent Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists: SNAP 94847 hydrochloride and SNAP 7941. This document summarizes key experimental data, outlines methodologies for pivotal assays, and visually represents the underlying biological pathways and experimental workflows.
Introduction to MCHR1 Antagonists
Melanin-concentrating hormone (MCH) is a neuropeptide that plays a crucial role in the regulation of energy balance, mood, and appetite.[1][2] By antagonizing the MCHR1, compounds like this compound and SNAP 7941 have demonstrated potential therapeutic applications in managing conditions such as obesity, anxiety, and depression.[1][2][3][4][5] Both molecules have been the subject of numerous preclinical studies to evaluate their efficacy and mechanism of action.
Comparative Efficacy Data
While direct head-to-head studies are limited, this section compiles and presents data from various preclinical trials to facilitate a comparative assessment of this compound and SNAP 7941.
Binding Affinity and Selectivity
Both compounds exhibit high affinity for the MCHR1, a key indicator of their potency. The following table summarizes their binding characteristics.
| Compound | Target | Binding Affinity (Ki) | Dissociation Constant (Kd) | Selectivity |
| This compound | MCHR1 | 2.2 nM | 530 pM | >80-fold over α1A and >500-fold over D2 receptors. |
| SNAP 7941 | MCHR1 | Not explicitly stated in the provided results. | 0.18 nM | >1,000-fold selective for MCH1-R compared with the human MCH2-R. |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.
Efficacy in Animal Models of Anxiety and Depression
Both antagonists have been evaluated in rodent models of anxiety and depression, demonstrating promising anxiolytic and antidepressant-like effects.
| Compound | Model | Key Findings |
| This compound | Forced Swim Test (Rat) | Decreased immobility time, suggesting an antidepressant effect.[5][6] |
| Social Interaction Test (Rat) | Increased social interaction time, indicative of anxiolytic activity. | |
| Elevated Plus Maze (Rat) | Decreased time spent in closed arms, suggesting anxiolytic-like effects.[5] | |
| SNAP 7941 | Forced Swim Test (Rat) | Reduced immobility time, similar to the effects of fluoxetine.[6] |
| Social Interaction Test (Rat) | Significantly increased social interaction time, comparable to chlordiazepoxide.[3] | |
| Maternal Separation-Induced Vocalization (Guinea Pig) | Reduced the number of vocalizations, indicating anxiolytic potential.[3] |
Efficacy in Models of Appetite and Feeding Behavior
A primary focus of MCHR1 antagonist research is the potential for appetite suppression and weight management.
| Compound | Model | Key Findings |
| This compound | Food-Reinforced Operant Responding (Rat) | Decreased responding for high-fat food pellets. |
| Reinstatement of Food Seeking (Rat) | No significant effect on cue- or yohimbine-induced reinstatement of food seeking. | |
| SNAP 7941 | MCH-Induced Feeding (Rat) | Inhibited the increase in food intake stimulated by MCH administration.[1] |
| Palatable Food Consumption (Rat) | Dose-dependently decreased the consumption of sweetened condensed milk.[3] | |
| Diet-Induced Obesity (Rat) | Chronic administration led to a sustained decrease in body weight. |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and experimental designs, the following diagrams illustrate the MCHR1 signaling pathway and a typical workflow for evaluating MCHR1 antagonists.
Caption: MCHR1 Signaling Pathway. This diagram illustrates how MCH binding to its receptor, MCHR1, initiates a signaling cascade leading to cellular responses, and how SNAP antagonists block this interaction.
Caption: Preclinical evaluation workflow for MCHR1 antagonists. This flowchart outlines the typical stages of preclinical research for compounds like SNAP 94847 and SNAP 7941, from initial in vitro testing to in vivo efficacy studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key behavioral assays mentioned in this guide.
Forced Swim Test (Rat)
The Forced Swim Test is a common behavioral assay used to assess antidepressant-like activity.[7]
-
Apparatus: A transparent cylindrical container (typically 40-50 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth that prevents the rat from touching the bottom or escaping.[8][9]
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Procedure: The test is conducted over two days. On day one (pre-test), rats are placed in the water for 15 minutes.[10] Twenty-four hours later, the rats are administered the test compound (e.g., SNAP 94847 or SNAP 7941) or a vehicle control. Following a specific pre-treatment time, the rats are placed back into the water for a 5-minute test session.[10]
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Data Analysis: The duration of immobility (floating with only minor movements to keep the head above water) is recorded and analyzed. A significant decrease in immobility time is interpreted as an antidepressant-like effect.
Social Interaction Test (Rat)
This test is used to evaluate anxiolytic-like effects by measuring the social behavior of a rat.[11][12]
-
Apparatus: A square open-field arena is typically used.[12]
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Procedure: A test rat is placed in the arena with an unfamiliar conspecific. The duration of active social behaviors, such as sniffing, grooming, and following, is recorded over a set period (e.g., 10 minutes).[11] The test is often conducted under both familiar and unfamiliar lighting conditions to modulate the level of anxiety.
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Data Analysis: An increase in the total time spent in social interaction, without a significant increase in general locomotor activity, is indicative of an anxiolytic effect.
Feeding Studies
These studies assess the anorectic potential of the compounds.
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MCH-Induced Feeding: Rats are first administered the MCHR1 antagonist or vehicle. After a set time, they receive an intracerebroventricular (ICV) injection of MCH to stimulate feeding. Food intake is then measured for a specific period. A reduction in food consumption compared to the control group indicates that the antagonist is effective at blocking MCH-induced feeding.
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Palatable Food Consumption: Satiated rats are given access to a highly palatable food source, such as sweetened condensed milk or high-fat chow. The amount of food consumed over a defined period after administration of the test compound is measured. A decrease in consumption suggests that the compound can reduce hedonic feeding.[3]
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Chronic Administration in Diet-Induced Obesity: Rats are fed a high-fat diet to induce obesity. They are then chronically treated with the MCHR1 antagonist or vehicle over several weeks. Body weight and food intake are monitored regularly. A sustained reduction in body weight gain compared to the control group indicates potential for weight management.
Conclusion
Both this compound and SNAP 7941 are potent and selective MCHR1 antagonists with demonstrated efficacy in preclinical models of anxiety, depression, and appetite control. While the absence of direct comparative studies makes a definitive declaration of superior efficacy challenging, the available data suggests that both compounds are valuable research tools for investigating the role of the MCH system in various physiological and pathological processes. The choice between these compounds for future research may depend on specific experimental goals, desired pharmacokinetic profiles, and the specific behavioral paradigms being employed. Further studies directly comparing these two antagonists would be beneficial for a more conclusive assessment of their relative therapeutic potential.
References
- 1. Does the melanin-concentrating hormone antagonist SNAP-7941 deserve 3As? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. ndineuroscience.com [ndineuroscience.com]
- 4. The MCH1 receptor antagonist SNAP 94847 induces sensitivity to dopamine D2/D3 receptor agonists in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anxiolytic and antidepressant effects of melanin-concentrating hormone 1 receptor antagonist SNAP 94847 - Vetlugin - Pediatrician (St. Petersburg) [journals.eco-vector.com]
- 6. Melanin-Concentrating Hormone (MCH) and MCH-R1 in the Locus Coeruleus May Be Involved in the Regulation of Depressive-Like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. conductscience.com [conductscience.com]
- 12. maze.conductscience.com [maze.conductscience.com]
Anxiolytic effects of SNAP 94847 hydrochloride vs diazepam
A Comparative Guide to the Anxiolytic Effects of SNAP 94847 Hydrochloride and Diazepam
This guide provides a comprehensive comparison of the anxiolytic properties of this compound, a selective melanin-concentrating hormone (MCH) receptor 1 (MCHR1) antagonist, and diazepam, a classical benzodiazepine. The information is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.
Mechanism of Action
This compound: This compound exerts its anxiolytic effects by acting as a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1).[1] MCH is a neuropeptide primarily produced in the lateral hypothalamus and zona incerta that is implicated in the regulation of mood and stress responses. By blocking the MCHR1, SNAP 94847 is thought to modulate the hypothalamic-pituitary-adrenal (HPA) axis, a key system in the stress response, thereby producing anxiolytic effects.[1] Studies suggest that MCH1R antagonists may enhance adaptation to stressful stimuli.[1]
Diazepam: As a benzodiazepine, diazepam's anxiolytic action is mediated through its positive allosteric modulation of the GABA-A receptor.[2][3] It binds to a specific site on the GABA-A receptor complex, distinct from the GABA binding site, and enhances the effect of the inhibitory neurotransmitter GABA.[4] This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into neurons, causing hyperpolarization and a reduction in neuronal excitability, which manifests as anxiolysis, sedation, and muscle relaxation.[2][3]
Caption: Signaling pathways for SNAP 94847 and Diazepam.
Quantitative Comparison of Anxiolytic Effects
The following tables summarize the quantitative data from preclinical studies evaluating the anxiolytic effects of this compound and diazepam in two standard animal models of anxiety: the elevated plus-maze (EPM) and the light-dark box test.
Table 1: Elevated Plus-Maze (EPM) Test
The EPM test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
| Compound | Dose | Animal Model | Key Findings | Reference |
| SNAP 94847 | Not specified | Rats | Decrease in the time spent by the animals in the closed arms of the maze was observed. | [5][6] |
| Diazepam | 1-3 mg/kg | Rats | Dose-dependently increased open arm times. | [7] |
| Diazepam | 0.2, 1 mg/kg | Mice | Anxiolytic effect evident in all R/+ mice and in B6-R/+ mice. | [8] |
| Diazepam | 0.5, 1, 2 mg/kg | C57BL/6J mice | No anxiolytic effect at any of the tested doses; impaired locomotor activity at the highest dose. | [9][10] |
Note: Direct head-to-head comparative data for SNAP 94847 and diazepam in the EPM test was not available in a single publication. The data presented is collated from separate studies and experimental conditions may vary.
Table 2: Light-Dark Box Test
This test is based on the conflict between the innate aversion of rodents to a brightly illuminated area and their motivation to explore a novel environment. Anxiolytic drugs increase the time spent in the light compartment and the number of transitions between the two compartments.
| Compound | Dose | Animal Model | Time in Light Compartment (s) | Number of Transitions | Reference |
| Vehicle | - | Rats | ~40 | ~10 | [11][12] |
| SNAP 94847 | Not specified | Mice | A significant increase in the time spent in the light compartment of the L/D box was observed in response to acute and chronic treatment. | Data not available | [13] |
| Diazepam | 3.0 mg/kg | Rats | Increased significantly | Increased significantly | [11][12] |
Note: The data for SNAP 94847 and diazepam in the Light-Dark Box Test are from separate studies. Direct comparison should be made with caution due to potential variations in experimental protocols.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Elevated Plus-Maze (EPM) Test Protocol
Caption: Workflow for the Elevated Plus-Maze experiment.
-
Apparatus: The maze consists of four arms (e.g., 50 cm long x 10 cm wide for rats) arranged in a plus shape and elevated (e.g., 50 cm) from the floor. Two opposite arms are enclosed by high walls (e.g., 40 cm), while the other two are open.[14]
-
Animals: Male mice (e.g., 20-25 g) or rats are commonly used.[15]
-
Procedure: Animals are pre-treated with the test compound or vehicle at a specified time before the test (e.g., 30 minutes for diazepam). Each animal is placed individually at the center of the maze, facing one of the open arms, and allowed to explore freely for a 5-minute session.[15][16]
-
Data Analysis: The time spent in and the number of entries into the open and closed arms are recorded and analyzed. An increase in the percentage of time spent in the open arms and the number of open arm entries are considered indices of anxiolytic activity.[16]
Light-Dark Box Test Protocol
Caption: Workflow for the Light-Dark Box Test experiment.
-
Apparatus: A two-compartment box, with one compartment being dark and smaller, and the other being larger and brightly illuminated. The compartments are connected by an opening.[17][18]
-
Animals: Mice are frequently used for this test.[17]
-
Procedure: After administration of the test substance or vehicle, the mouse is placed in the dark compartment. After a brief habituation period, a door connecting the two compartments is opened, and the animal is allowed to explore the apparatus for a defined period (e.g., 10 minutes).[18]
-
Data Analysis: Key parameters measured include the latency to first enter the light compartment, the total time spent in the light compartment, and the number of transitions between the two compartments. Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions.[18][19]
Summary and Conclusion
Both this compound and diazepam have demonstrated anxiolytic effects in preclinical models. They operate through distinct mechanisms of action: SNAP 94847 by antagonizing the MCHR1 receptor and diazepam by positively modulating the GABA-A receptor.
References
- 1. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 3. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Anxiolytic and antidepressant effects of melanin-concentrating hormone 1 receptor antagonist SNAP 94847 - Vetlugin - Pediatrician (St. Petersburg) [journals.eco-vector.com]
- 6. researchgate.net [researchgate.net]
- 7. Anxiolytic effects of diazepam and ethanol in two behavioral models: comparison of males and females - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Diazepam causes sedative rather than anxiolytic effects in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diazepam causes sedative rather than anxiolytic effects in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anxiety- and activity-related effects of diazepam and chlordiazepoxide in the rat light/dark and dark/light tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anxiety- and activity-related effects of diazepam and chlordiazepoxide in the rat light/dark and dark/light tests: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. researchgate.net [researchgate.net]
- 14. A Five Minute Experience in the Elevated Plus-Maze Alters the State of the Benzodiazepine Receptor in the Dorsal Raphe Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Light/dark Transition Test for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of the Mechanistic Profiles of SNAP 94847 and Selective Serotonin Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of the novel melanin-concentrating hormone receptor 1 (MCH1) antagonist, SNAP 94847, and the widely prescribed class of antidepressants, selective serotonin reuptake inhibitors (SSRIs). This document is intended to serve as a resource for researchers and professionals in the field of drug development by presenting a comprehensive overview of their distinct pharmacological targets, downstream signaling effects, and supporting experimental data.
Differentiating the Primary Mechanism of Action
The fundamental difference between SNAP 94847 and SSRIs lies in their primary molecular targets. SNAP 94847 exerts its effects by antagonizing the MCH1 receptor, a G-protein coupled receptor involved in the regulation of mood and appetite. In contrast, SSRIs function by inhibiting the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft.[1][2][3] This initial divergence in their mechanism of action leads to distinct downstream neurochemical and behavioral outcomes.
SNAP 94847: A Selective MCH1 Receptor Antagonist
SNAP 94847 is a potent and selective antagonist of the MCH1 receptor, with a high binding affinity.[4] By blocking the action of melanin-concentrating hormone (MCH), SNAP 94847 modulates neuronal circuits implicated in mood and motivation. Preclinical studies have demonstrated its anxiolytic and antidepressant-like properties.[3][5] Notably, the mechanism of SNAP 94847 is considered to be distinct from that of traditional antidepressants like SSRIs and tricyclic antidepressants.[6]
SSRIs: Inhibitors of the Serotonin Transporter
SSRIs, a class of drugs that includes fluoxetine, sertraline, and escitalopram, exert their therapeutic effects by increasing the extracellular levels of serotonin in the brain.[7][8] They achieve this by blocking the reabsorption of serotonin into the presynaptic neuron via the serotonin transporter (SERT).[1] The sustained increase in synaptic serotonin is believed to trigger a cascade of neuroadaptive changes, including the desensitization of 5-HT1A autoreceptors and modulation of other neurotransmitter systems, which are thought to underlie their antidepressant effects.[2]
Comparative Pharmacological Data
The following tables summarize the binding affinities of SNAP 94847 and various SSRIs for their respective primary targets.
| Compound | Primary Target | Binding Affinity (Ki) |
| SNAP 94847 | MCH1 Receptor | 2.2 nM[1][2] |
Table 1: Binding Affinity of SNAP 94847
| Compound | Primary Target | Binding Affinity (Ki) |
| Fluoxetine | SERT | 1.4 - 10.8 nM[7][8] |
| Sertraline | SERT | 3.39 nM[8] |
| Paroxetine | SERT | 0.54 nM[8] |
| Fluvoxamine | SERT | 5.52 nM[8] |
| Citalopram | SERT | Not explicitly found in a single value |
| Escitalopram | SERT | 1.1 nM[7] |
Table 2: Binding Affinities of Common SSRIs
Head-to-Head Preclinical Evidence
Direct comparative studies in animal models provide valuable insights into the distinct and overlapping effects of SNAP 94847 and SSRIs.
Sensitization of Dopamine D2/D3 Receptors
Chronic administration of both SNAP 94847 and the SSRI fluoxetine has been shown to induce sensitization of postsynaptic dopamine D2/D3 receptors. This is a key finding as this sensitization is thought to be an essential mechanism for the therapeutic action of antidepressants in enhancing reward and motivation. In a study comparing the two compounds, both chronic fluoxetine (18 mg/kg/day) and SNAP 94847 (20 mg/kg/day) for two weeks significantly increased locomotor activity in response to the D2/D3 agonist quinpirole in rats.[3] Interestingly, in BALB/c mice treated for 21 days, the onset of hyper-locomotion in response to quinpirole was earlier in the SNAP 94847-treated group compared to the fluoxetine-treated group, suggesting a potentially faster onset of this downstream effect for the MCH1 receptor antagonist.
| Treatment (Chronic) | Animal Model | Outcome |
| SNAP 94847 (20 mg/kg/day) | Rats | Significant increase in quinpirole-induced locomotor activity |
| Fluoxetine (18 mg/kg/day) | Rats | Significant increase in quinpirole-induced locomotor activity |
| SNAP 94847 (20 mg/kg/day) | BALB/c Mice | Marked increase in quinpirole-induced locomotor activity with an earlier onset than fluoxetine |
| Fluoxetine (18 mg/kg/day) | BALB/c Mice | Marked increase in quinpirole-induced locomotor activity |
Table 3: Comparative Effects on Dopamine Receptor Sensitization
Behavioral Models of Anxiety and Depression
In mouse models of anxiety and depression, SNAP 94847 has demonstrated a unique profile compared to the SSRI escitalopram.
-
Forced Swim Test (FST): In the FST, a model used to screen for antidepressant efficacy, acute and chronic treatment with escitalopram (5 mg/kg) significantly decreased immobility time in BALB/cJ mice, indicative of an antidepressant-like effect. In contrast, SNAP 94847 (20 mg/kg) did not have a significant effect on immobility time in this model under the same conditions. This suggests that the antidepressant-like effects of SNAP 94847 may be mediated by different neural circuits than those assessed by the FST.
-
Light/Dark Box Test: This test assesses anxiety-like behavior. Both acute and chronic administration of SNAP 94847 (20 mg/kg) significantly increased the time spent in the light compartment, indicating an anxiolytic-like effect.[6]
| Treatment | Test | Animal Model | Outcome |
| SNAP 94847 (20 mg/kg) | Forced Swim Test | BALB/cJ Mice | No significant effect on immobility time |
| Escitalopram (5 mg/kg) | Forced Swim Test | BALB/cJ Mice | Significant decrease in immobility time |
| SNAP 94847 (20 mg/kg) | Light/Dark Box Test | BALB/cJ Mice | Significant increase in time spent in the light compartment[6] |
Table 4: Comparative Effects in Behavioral Models
Signaling Pathways and Experimental Workflows
To visually represent the distinct mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language.
Caption: Signaling pathways of SNAP 94847 and SSRIs.
Caption: Workflow for Radioligand Binding Assay.
Caption: Workflow for In Vivo Microdialysis Experiment.
Detailed Experimental Protocols
Radioligand Binding Assay for MCH1 Receptor and SERT
Objective: To determine the binding affinity (Ki) of SNAP 94847 for the MCH1 receptor and SSRIs for the serotonin transporter.
Materials:
-
Cell membranes expressing the human MCH1 receptor or serotonin transporter.
-
Radioligands: [³H]SNAP 7941 (for MCH1R) or [³H]paroxetine (for SERT).
-
Unlabeled SNAP 94847 and various SSRIs.
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the appropriate radioligand, and increasing concentrations of the unlabeled competitor drug (SNAP 94847 or SSRI).
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plates to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Add scintillation cocktail to the filter plates and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Microdialysis for Dopamine Release
Objective: To measure extracellular dopamine levels in a specific brain region (e.g., nucleus accumbens or striatum) in response to chronic treatment with SNAP 94847 or an SSRI, followed by a dopamine agonist challenge.
Materials:
-
Male rats (e.g., Sprague-Dawley).
-
Stereotaxic apparatus.
-
Microdialysis probes and guide cannulae.
-
SNAP 94847, an SSRI (e.g., fluoxetine), and a dopamine D2/D3 agonist (e.g., quinpirole).
-
Artificial cerebrospinal fluid (aCSF) for perfusion.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system.
Procedure:
-
Surgical Implantation: Anesthetize the rats and stereotaxically implant a guide cannula targeting the desired brain region.
-
Recovery: Allow the animals to recover from surgery for several days.
-
Chronic Drug Administration: Administer SNAP 94847 or the SSRI daily for the specified duration (e.g., 14 or 21 days) via the appropriate route (e.g., oral gavage or in drinking water).
-
Microdialysis Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Baseline Collection: Perfuse the probe with aCSF at a constant flow rate and collect several baseline dialysate samples.
-
Dopamine Agonist Challenge: Administer a single dose of quinpirole.
-
Sample Collection: Continue to collect dialysate samples at regular intervals after the quinpirole challenge.
-
Neurochemical Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.
-
Data Analysis: Express the dopamine levels as a percentage of the baseline and compare the responses between the different treatment groups.
Forced Swim Test (FST)
Objective: To assess the antidepressant-like effects of SNAP 94847 and an SSRI in mice.
Materials:
-
Male mice (e.g., BALB/cJ).
-
Cylindrical water tanks.
-
SNAP 94847 and an SSRI (e.g., escitalopram).
-
Video recording and analysis software.
Procedure:
-
Drug Administration: Administer the test compounds (SNAP 94847, SSRI, or vehicle) at the specified dose and time before the test (for acute studies) or daily for a specified period (for chronic studies).
-
Test Apparatus: Fill the cylindrical tanks with water (23-25°C) to a depth where the mice cannot touch the bottom with their tails or hind limbs.
-
Test Procedure: Gently place each mouse into the water-filled cylinder for a 6-minute session.
-
Behavioral Scoring: Videotape the sessions and score the last 4 minutes for time spent immobile (making only the movements necessary to keep the head above water).
-
Data Analysis: Compare the immobility time between the different treatment groups using appropriate statistical tests (e.g., ANOVA).
Conclusion
SNAP 94847 and SSRIs represent two distinct approaches to the pharmacological modulation of mood. While SSRIs target the serotonergic system by blocking the reuptake of serotonin, SNAP 94847 acts on the MCH system by antagonizing the MCH1 receptor. This fundamental difference in their primary mechanism of action leads to varied profiles in preclinical models. Both chronic SNAP 94847 and SSRIs can induce sensitization of dopamine D2/D3 receptors, a potential common downstream mechanism for their antidepressant-like effects. However, their differing effects in behavioral paradigms such as the forced swim test suggest that they engage distinct neural circuits to produce their therapeutic actions. The anxiolytic-like effects of SNAP 94847, coupled with a potentially faster onset of certain neuroadaptive changes, highlight its promise as a novel therapeutic agent. Further research is warranted to fully elucidate the clinical implications of these mechanistic differences.
References
- 1. In vivo microdialysis assessment of extracellular serotonin and dopamine levels in awake monkeys during sustained fluoxetine administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. animal.research.wvu.edu [animal.research.wvu.edu]
- 6. jneurology.com [jneurology.com]
- 7. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Head-to-Head In Vivo Comparison of MCH1 Receptor Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, the melanin-concentrating hormone receptor 1 (MCH1) presents a compelling target for therapeutic intervention in obesity, anxiety, and depression. A plethora of antagonists have been developed, each with unique in vivo characteristics. This guide provides a comprehensive head-to-head comparison of prominent MCH1 receptor antagonists, supported by experimental data to inform preclinical research and development decisions.
MCH1 Receptor Signaling Pathway
The melanin-concentrating hormone (MCH) receptor 1 (MCHR1) is a G protein-coupled receptor (GPCR) that primarily couples to Gαi and Gαq proteins. Upon binding of the endogenous ligand MCH, the receptor initiates intracellular signaling cascades that modulate neuronal activity and physiological processes. Activation of the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Conversely, activation of the Gαq subunit stimulates phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.
Comparative In Vivo Efficacy of MCH1 Receptor Antagonists
This section provides a comparative overview of the in vivo performance of three well-characterized MCH1 receptor antagonists: SNAP-7941, GW803430, and T-226296. The data presented is compiled from various studies and is intended to provide a relative sense of their efficacy in key preclinical models of obesity, anxiety, and depression. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited.
Anti-Obesity Effects in Diet-Induced Obesity (DIO) Models
| Antagonist | Animal Model | Dose and Administration | Key Findings |
| SNAP-7941 | Diet-Induced Obese (DIO) Rats | 10 mg/kg, i.p., twice daily for 28 days | Resulted in a marked and sustained decrease in body weight.[1] |
| GW803430 | Diet-Induced Obese (DIO) C57BL/6J Mice | 3, 10, 30 mg/kg, p.o., daily for 30 days | Produced a persistent anti-obesity effect by decreasing energy intake and increasing energy expenditure. |
| T-226296 | Not specified in direct comparison | Not specified in direct comparison | Systemic injections decreased MCH-induced food intake.[1] |
Anxiolytic and Antidepressant-like Effects
A direct comparative study of SNAP-7941 and GW3430 (a related compound to GW803430) in a social recognition paradigm in rats revealed dose-dependent effects.
| Antagonist | Animal Model | Behavioral Test | Dose Range (i.p.) | Key Findings |
| SNAP-7941 | Rat | Social Recognition | 0.63 - 10.0 mg/kg | Dose-dependently blocked scopolamine-induced deficits in social recognition. |
| GW3430 | Rat | Social Recognition | 20.0 - 80.0 mg/kg | Dose-dependently blocked scopolamine-induced deficits in social recognition. |
| SNAP-7941 | Rat | Vogel Conflict Test | 2.5 - 40.0 mg/kg | Demonstrated anxiolytic properties. |
| GW3430 | Rat | Vogel Conflict Test | 10.0 - 80.0 mg/kg | Demonstrated anxiolytic properties. |
| SNAP-7941 | Rat | Forced Swim Test | Not specified in direct comparison | Reduced immobility time, suggesting antidepressant-like effects.[1] |
| GW803430 | Mouse | Forced Swim Test | 3 and 10 mg/kg, p.o. (chronic) | Reduced immobility time, an effect absent in MCH1R knockout mice. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are representative protocols for key experiments cited in the comparison of MCH1 receptor antagonists.
Diet-Induced Obesity (DIO) Model
Objective: To induce an obese phenotype in rodents that mimics human obesity resulting from a high-fat diet, for the evaluation of anti-obesity drugs.
Animal Model: Male Wistar or Sprague-Dawley rats, or C57BL/6J mice are commonly used due to their susceptibility to diet-induced obesity.
Protocol:
-
Acclimation: Animals are housed individually and acclimated to the vivarium conditions for at least one week with ad libitum access to standard chow and water.
-
Diet Induction: Following acclimation, animals are switched to a high-fat diet (HFD), typically containing 45-60% of calories from fat.
-
Monitoring: Body weight and food intake are monitored weekly. The development of obesity is typically observed over a period of 4 to 12 weeks.
-
Drug Administration: Once a significant increase in body weight compared to control animals on a standard diet is achieved, the MCH1 receptor antagonist or vehicle is administered (e.g., daily via oral gavage or intraperitoneal injection) for a specified duration (e.g., 28 days).
-
Outcome Measures: Body weight, food and water intake, and body composition (e.g., via DEXA or NMR) are measured throughout the study. At the end of the study, adipose tissue depots may be dissected and weighed.
Social Recognition Test
Objective: To assess short-term social memory in rodents.
Animal Model: Adult male rats.
Protocol:
-
Habituation: The adult test rat is habituated to the testing arena (a clean cage) for a set period (e.g., 30 minutes).
-
Trial 1 (Acquisition): A juvenile "stimulus" rat is introduced into the arena with the adult rat for a short period (e.g., 5 minutes). The time the adult rat spends actively investigating (e.g., sniffing, close following) the juvenile is recorded.
-
Inter-trial Interval: The juvenile is removed, and after a specific delay (e.g., 30 minutes to 2 hours), during which the adult rat may be administered the test compound or vehicle.
-
Trial 2 (Retrieval): The same juvenile (familiar) or a novel juvenile is reintroduced, and the investigation time is recorded again. A reduction in investigation time towards the familiar juvenile compared to a novel one indicates social recognition memory.
Vogel Conflict Test
Objective: To assess the anxiolytic potential of a compound by measuring its ability to disinhibit a punished behavior.
Animal Model: Rats.
Protocol:
-
Water Deprivation: Rats are water-deprived for a period (e.g., 48 hours) to motivate drinking.
-
Apparatus: The test is conducted in an operant chamber equipped with a drinking spout and a grid floor for delivering a mild electric shock.
-
Test Session: The water-deprived rat is placed in the chamber. After a set number of licks from the spout (e.g., every 20th lick), a mild, brief electric shock is delivered through the grid floor.
-
Drug Administration: The test compound or vehicle is administered prior to the test session.
-
Outcome Measure: The number of shocks received (or punished licks) during a fixed session duration (e.g., 5 minutes) is recorded. An increase in the number of shocks taken by the drug-treated group compared to the vehicle group is indicative of an anxiolytic effect.
Forced Swim Test
Objective: To assess antidepressant-like activity by measuring the duration of immobility in an inescapable swimming situation.
Animal Model: Rats or mice.
Protocol:
-
Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Pre-test Session (Rats): On day 1, rats are placed in the cylinder for a 15-minute swim session.
-
Test Session: 24 hours after the pre-test, rats are administered the test compound or vehicle and placed back in the swim cylinder for a 5-minute session.
-
Behavioral Scoring: The duration of immobility (floating with only minimal movements to keep the head above water) is recorded. A significant decrease in immobility time in the drug-treated group compared to the vehicle group suggests an antidepressant-like effect.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vivo comparison of MCH1 receptor antagonists.
References
A Comparative Analysis of the Behavioral Effects of SNAP 94847 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the behavioral effects of SNAP 94847 hydrochloride, a selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist, with other MCHR1 antagonists. The information is compiled from preclinical studies and presented to facilitate objective evaluation and inform future research directions.
This compound is a potent and selective antagonist of the MCHR1, with a high affinity (Ki = 2.2 nM, Kd = 530 pM) for its target.[1][2] It demonstrates over 80-fold and 500-fold selectivity over α1A and D2 receptors, respectively.[2] This selectivity minimizes off-target effects, making it a valuable tool for investigating the role of the MCH system in various physiological and pathological processes.
Behavioral Effects: A Tabular Comparison
The following table summarizes the key behavioral effects of this compound and a comparator MCHR1 antagonist, GW803430, across different preclinical models.
| Behavioral Paradigm | Compound | Species | Dose and Route | Key Findings | Reference |
| Anxiety | SNAP 94847 | Rat | Intranasal | Increased exploratory behavior (sniffing, locomotion) in the open field test and decreased time in closed arms of the elevated plus maze. | [3] |
| SNAP 94847 | Rodent | Not Specified | Exhibits anxiolytic activity. | ||
| SNAP 94847 | Rodent | Not Specified | Reverses anxiety-like behaviors induced by chronic stress. | ||
| GW803430 | Rat | 3, 10, 30 mg/kg, i.p. | Reduced sucrose-reinforced lever pressing, suggesting an effect on the rewarding properties of sucrose. | [4] | |
| Depression | SNAP 94847 | Rat | Intranasal | Decreased immobility time and increased passive swimming time in the Porsolt forced swim test. | [3] |
| SNAP 94847 | Rat | 30 mg/kg, p.o. | Attenuates the behavioral effects of forced swim stress. | [5] | |
| SNAP 94847 | Rat | Microinjection in LC | Ameliorated depressive-like behavior induced by chronic corticosterone administration or MCH injection. | [6] | |
| SNAP-7941 | Rat | Not Specified | Reduced immobility time in the forced-swim test with efficacy similar to fluoxetine. | [7] | |
| Feeding Behavior | SNAP 94847 | Rat | 3, 10, 15, 30 mg/kg, i.p. | Decreased high-fat food-reinforced operant responding and MCH-induced reinstatement of food-seeking behaviors. | [7][8] |
| GW803430 | Rat | 3, 10, 30 mg/kg, i.p. | Attenuated food intake in rats with intermittent access to sucrose. | [4] | |
| Locomotor Activity | SNAP 94847 | Rat | 20 mg/kg/day, oral | Chronic administration sensitizes rats to the locomotor-stimulating effects of the dopamine D2/D3 agonist quinpirole. | [9] |
| GW803430 | Rat | Not Specified | Antagonism of MCHR1 decreases the locomotor response to nicotine. | [10] | |
| Reward and Motivation | SNAP 94847 | Rat | 20 mg/kg/day, oral | Chronic treatment enhances the locomotor-stimulating effects of dopamine D2/D3 receptor agonists, suggesting an enhancement of reward and motivation. | [11] |
| GW803430 | Rat | 3, 10, 30 mg/kg, i.p. | Reduced sucrose self-administration under a progressive ratio schedule and suppressed cue-induced reinstatement of sucrose seeking. | [4] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are protocols for several of the behavioral assays mentioned above.
Open Field Test
-
Apparatus: A square arena with walls, typically made of a non-reflective material. The floor is divided into a grid of equal squares.
-
Procedure: A single rat is placed in the center of the arena and allowed to explore freely for a defined period (e.g., 5-10 minutes). Behavior is recorded by a video camera.
-
Measures:
-
Locomotor activity: The number of squares crossed with all four paws.
-
Exploratory behavior: The number of rearing events (standing on hind legs) and sniffing bouts.
-
Anxiety-related behavior: Time spent in the center of the arena versus the periphery (thigmotaxis). An increase in central activity is indicative of anxiolytic effects.
-
Elevated Plus Maze Test
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two closed arms (with high walls).
-
Procedure: A single rat is placed at the intersection of the four arms, facing an open arm, and allowed to explore the maze for a set time (e.g., 5 minutes).
-
Measures:
-
Anxiety-related behavior: The number of entries into and the time spent in the open and closed arms. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.
-
Porsolt Forced Swim Test (FST)
-
Apparatus: A transparent cylinder filled with water to a depth that prevents the animal from touching the bottom or escaping.
-
Procedure: Rats are placed in the water-filled cylinder for a predetermined period (e.g., 6 minutes). The duration of immobility (floating without struggling) is recorded.
-
Measures:
-
Depression-like behavior: A longer duration of immobility is interpreted as a state of behavioral despair. Antidepressant drugs typically reduce the immobility time.
-
Operant Responding for Food Reinforcement
-
Apparatus: An operant conditioning chamber equipped with a lever and a food dispenser.
-
Procedure: Rats are trained to press a lever to receive a food reward (e.g., a high-fat pellet). Once the behavior is established, the effect of a drug on the rate of lever pressing is assessed.
-
Measures:
-
Motivation and Reward: A decrease in lever pressing for the food reward can indicate a reduction in the motivational or rewarding properties of the food.
-
Signaling Pathway and Experimental Workflow
The behavioral effects of this compound are mediated by its antagonism of the MCHR1, a G-protein coupled receptor. The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow for evaluating the compound's effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SNAP 94847 (hydrochloride) - MedChem Express [bioscience.co.uk]
- 3. Anxiolytic and antidepressant effects of melanin-concentrating hormone 1 receptor antagonist SNAP 94847 - Vetlugin - Pediatrician (St. Petersburg) [journals.eco-vector.com]
- 4. Melanin-concentrating hormone receptor 1 (MCH1-R) antagonism: reduced appetite for calories and suppression of addictive-like behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Melanin-Concentrating Hormone (MCH) and MCH-R1 in the Locus Coeruleus May Be Involved in the Regulation of Depressive-Like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of the MCH1 receptor antagonist SNAP 94847 on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. Melanin-concentrating hormone receptor antagonism differentially attenuates nicotine experience-dependent locomotor behavior in female and male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The MCH1 receptor antagonist SNAP 94847 induces sensitivity to dopamine D2/D3 receptor agonists in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles: SNAP 94847 Hydrochloride vs. Tricyclic Antidepressants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the side effect profiles of the novel melanin-concentrating hormone receptor 1 (MCHR1) antagonist, SNAP 94847 hydrochloride, and the established class of tricyclic antidepressants (TCAs). While clinical data for this compound is not yet available, this comparison is based on its preclinical data and mechanism of action against the well-documented side effects of TCAs in clinical use.
Executive Summary
This compound, a selective MCHR1 antagonist, demonstrates a promising preclinical safety profile, suggesting a potential for fewer side effects compared to Tricyclic Antidepressants (TCAs). The high selectivity of SNAP 94847 for the MCHR1 receptor minimizes the off-target interactions that are responsible for the broad and often severe side effect profile of TCAs. TCAs are known to interact with multiple neurotransmitter systems, leading to a range of anticholinergic, antihistaminic, and cardiovascular side effects. In contrast, preclinical studies on MCHR1 antagonists, including SNAP 94847, have indicated a lack of major adverse effects on the central nervous system. However, a potential concern for the MCHR1 antagonist class is cardiotoxicity related to hERG channel inhibition, an area requiring careful evaluation in further clinical development.
Comparative Side Effect Profile
The following table summarizes the known and potential side effects of this compound based on preclinical data and the established side effect profile of TCAs from clinical studies.
| Side Effect Category | This compound (Preclinical Data) | Tricyclic Antidepressants (TCAs) (Clinical Data) |
| Anticholinergic | Not reported in preclinical studies; high selectivity for MCHR1 suggests a low likelihood of these effects. | Common and often pronounced: dry mouth, blurred vision, constipation, urinary retention, cognitive impairment.[1][2][3][4][5] |
| Cardiovascular | A potential for hERG-induced cardiotoxicity exists for the MCHR1 antagonist class due to structural similarities with hERG ligands. Specific data for SNAP 94847 is not available. | Common: orthostatic hypotension, tachycardia. Less common but serious: arrhythmias, QTc prolongation.[1][3][5] |
| Central Nervous System (CNS) | Preclinical studies suggest a lack of adverse CNS effects. May cause changes in locomotor activity. | Common: drowsiness, dizziness, confusion, sedation, tremors. Can increase the risk of seizures.[1][2][3][4][5] |
| Gastrointestinal | Not prominently reported in preclinical studies. | Common: nausea, vomiting, weight gain.[1][2][5] |
| Sexual Dysfunction | Not reported in preclinical studies. | Common: decreased libido, erectile dysfunction, anorgasmia.[2] |
| Withdrawal Syndrome | Data not available. | Common upon abrupt discontinuation: dizziness, headache, nausea, restlessness.[1] |
Mechanism of Action and Associated Side Effects
The differing side effect profiles of this compound and TCAs can be attributed to their distinct mechanisms of action.
This compound: This compound is a highly selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). Its therapeutic effects are believed to be mediated through the modulation of the MCH system, which is involved in the regulation of mood, appetite, and wakefulness. The high selectivity of SNAP 94847 for MCHR1 suggests that it is less likely to interact with other receptors that cause the side effects associated with TCAs.
Tricyclic Antidepressants (TCAs): TCAs have a broad mechanism of action. They inhibit the reuptake of serotonin and norepinephrine, which is responsible for their antidepressant effects. However, they also act as antagonists at several other receptors, including:
-
Muscarinic acetylcholine receptors: leading to anticholinergic side effects.
-
Histamine H1 receptors: causing sedation and weight gain.
-
Alpha-1 adrenergic receptors: resulting in orthostatic hypotension and dizziness.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways associated with TCAs and this compound.
Caption: Signaling pathways of Tricyclic Antidepressants (TCAs) leading to therapeutic and side effects.
Caption: Signaling pathway of this compound through MCHR1 antagonism.
Experimental Protocols
Detailed experimental protocols for the preclinical assessment of this compound are not publicly available in full. However, published studies describe the general methodologies used to evaluate its effects.
Forced Swim Test (Porsolt Test): This is a common behavioral test used to assess antidepressant-like activity in rodents.
-
Objective: To measure the duration of immobility when a rodent is placed in an inescapable cylinder of water. A reduction in immobility time is indicative of an antidepressant effect.
-
General Protocol:
-
Rodents (mice or rats) are individually placed in a transparent cylinder filled with water (23-25°C) for a 6-minute session.
-
The duration of immobility (floating without struggling) is recorded during the last 4 minutes of the session.
-
This compound or a vehicle control is administered at a specified time before the test.
-
Locomotor Activity Test: This test is used to assess the effects of a compound on general activity and to rule out sedative or stimulant effects that could confound the results of other behavioral tests.
-
Objective: To quantify the spontaneous locomotor activity of rodents.
-
General Protocol:
-
Rodents are placed in an open-field arena equipped with infrared beams to automatically track movement.
-
Activity is recorded over a set period (e.g., 60 minutes).
-
Parameters such as total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena are measured.
-
Conclusion
Based on its high selectivity for the MCHR1 receptor and the available preclinical data, this compound holds the potential for a more favorable side effect profile compared to the broadly acting TCAs. The absence of significant off-target receptor interactions suggests a lower propensity for anticholinergic, antihistaminic, and alpha-1 adrenergic-mediated side effects. However, the potential for cardiotoxicity, a known concern for the MCHR1 antagonist class, requires thorough investigation in future clinical trials. Direct comparative studies are necessary to definitively establish the relative safety and tolerability of this compound in a clinical setting.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Tricyclic antidepressants - Mayo Clinic [mayoclinic.org]
- 5. Determination of the Interaction and Pharmacological Modulation of MCHR1 Signaling by the C-Terminus of MRAP2 Protein - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SNAP 94847 on Food Intake Versus Other Anorectics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the MCH1 receptor antagonist, SNAP 94847, with other anorectic agents, focusing on their efficacy in reducing food intake. The information presented is supported by experimental data from preclinical studies, with a focus on quantitative comparisons and detailed methodologies to aid in research and development.
Introduction to SNAP 94847
SNAP 94847 is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCH1R). Melanin-concentrating hormone (MCH) is a neuropeptide primarily produced in the lateral hypothalamus and zona incerta, areas of the brain known to play a crucial role in the regulation of energy balance and feeding behavior. By blocking the action of MCH at its receptor, SNAP 94847 has been shown to reduce food intake and body weight in animal models, suggesting its potential as a therapeutic agent for the treatment of obesity.
Comparative Anorectic Agents
This guide compares SNAP 94847 with four other anorectic agents, each with a distinct mechanism of action:
-
Phentermine: A sympathomimetic amine that increases the release of norepinephrine and dopamine, leading to appetite suppression.
-
Lorcaserin: A selective serotonin 5-HT2C receptor agonist that promotes satiety.
-
Sibutramine: A serotonin-norepinephrine reuptake inhibitor (SNRI) that enhances satiety.
-
Rimonabant: A selective cannabinoid CB1 receptor inverse agonist that reduces appetite.
Quantitative Comparison of Anorectic Effects
The following table summarizes the quantitative effects of SNAP 94847 and comparator anorectics on food intake in rats. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from various studies. Differences in experimental protocols, such as the animal strain, diet, and feeding schedule, can influence the observed effects.
| Drug | Mechanism of Action | Animal Model | Dose Range (mg/kg) | Route of Administration | % Reduction in Food Intake | Study Duration |
| SNAP 94847 | MCH1 Receptor Antagonist | Rats | 3 - 30 | Intraperitoneal (i.p.) | Dose-dependent decrease in high-fat pellet intake.[1][2] | Acute |
| Rats | 1 - 10 | Oral (p.o.) | Significant blockade of MCH-induced water drinking.[3] | Acute | ||
| Phentermine | Norepinephrine/Dopamine Releaser | Rats | 0.5 - 8 | Not Specified | Dose-dependent inhibition of food intake.[4] | Acute |
| Rats | 20 | Intragastric | Transient decrease in food intake.[5] | 7 days | ||
| Lorcaserin | 5-HT2C Receptor Agonist | Sprague-Dawley Rats | 1.0 | Not Specified | Reduced binge intake of high-fat food.[6] | Acute |
| Diet-Induced Obese Rats | 1 - 2 (b.i.d.) | Subcutaneous (s.c.) | Small, dose-related reduction in daily food intake.[7] | 28 days | ||
| Sibutramine | Serotonin/Norepinephrine Reuptake Inhibitor | Sprague-Dawley Rats | 3 - 10 | Oral (p.o.) | Dose-dependent decrease in food intake over 8 hours.[8][9] | Acute |
| Wistar Rats | 5 - 10 | Not Specified | Decreased food intake in rats on a high-fat diet.[10] | 3 weeks | ||
| Rimonabant | CB1 Receptor Inverse Agonist | Zucker Rats | 1 - 10 | Not Specified | Dose-dependent reduction in sucrose pellet reinforcement.[11][12] | Acute |
| Lean Rats | 3 - 10 | Not Specified | Acute reduction in food intake.[13][14] | Acute |
Experimental Protocols
A standardized experimental protocol for assessing the acute anorectic effects of a compound in rats is outlined below. Variations of this protocol were used in the studies cited in this guide.
Typical Acute Food Intake Study Protocol in Rats:
-
Animals: Male rats of a specific strain (e.g., Sprague-Dawley, Wistar) are individually housed in a controlled environment with a standard 12-hour light/dark cycle.
-
Acclimation: Animals are acclimated to the housing conditions and handling for at least one week prior to the experiment. They are often trained to consume a specific diet (e.g., standard chow, high-fat diet, or palatable liquid diet) within a restricted time frame to ensure robust feeding during the test period.
-
Food Deprivation: To stimulate appetite, rats are typically food-deprived for a set period (e.g., 16-24 hours) before the administration of the test compound. Water is usually available ad libitum.
-
Drug Administration: The test compound (e.g., SNAP 94847) or vehicle is administered via the intended route (e.g., intraperitoneal, oral gavage, subcutaneous).
-
Food Presentation and Measurement: A pre-weighed amount of the specific diet is presented to the animals at a set time after drug administration. Food intake is then measured at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food. Spillage is carefully collected and accounted for to ensure accurate measurement.
-
Data Analysis: The cumulative food intake at each time point is calculated and expressed as grams or as a percentage of the vehicle-treated control group. Dose-response curves are often generated to determine the potency of the compound.
Signaling Pathways
The following diagrams illustrate the signaling pathways through which SNAP 94847 and the comparator anorectics are understood to exert their effects on appetite regulation.
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical in vivo study comparing the anorectic effects of multiple compounds.
Conclusion
SNAP 94847 demonstrates a clear anorectic effect in preclinical models, operating through the antagonism of the MCH1 receptor, a distinct mechanism compared to the other anorectics discussed. While direct comparative efficacy is difficult to ascertain without head-to-head trials under identical experimental conditions, this guide provides a foundational comparison of the available data. The sympathomimetic and serotonergic agents have a longer history of clinical use but are also associated with various side effect profiles. The unique mechanism of SNAP 94847 may offer a different therapeutic window and side effect profile, warranting further investigation in the development of novel anti-obesity medications. Researchers are encouraged to consider the detailed experimental protocols and signaling pathways presented when designing future comparative studies.
References
- 1. namusical.com [namusical.com]
- 2. Effects of the MCH1 receptor antagonist SNAP 94847 on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 5. Melanin-Concentrating Hormone (MCH) and MCH-R1 in the Locus Coeruleus May Be Involved in the Regulation of Depressive-Like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sibutramine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Phentermine for Weight Loss: Benefits, Side Effects, and Dosage [healthline.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Sibutramine: a serotonin-norepinephrine reuptake-inhibitor for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. digitalcommons.pcom.edu [digitalcommons.pcom.edu]
- 11. Lorcaserin improves glycemic control via a melanocortin neurocircuit - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The 5-HT2C receptor agonist, lorcaserin, and the 5-HT6 receptor antagonist, SB-742457, promote satiety; a microstructural analysis of feeding behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Sibutramine Effects on Central Mechanisms Regulating Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of SNAP 94847 Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This document provides essential guidance on the proper disposal procedures for SNAP 94847 hydrochloride, a selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist used in research.
Core Principles for Chemical Waste Management
The disposal of any chemical, including this compound, must adhere to local, state, and federal regulations. The primary goal is to minimize environmental impact and ensure the safety of all personnel. Key principles include:
-
Do Not Dispose Down the Drain: Never dispose of this compound, or any other research chemical, down the sanitary sewer system.
-
Use Designated Waste Containers: All chemical waste must be collected in clearly labeled, appropriate waste containers.
-
Avoid Mixing Incompatible Wastes: Do not mix this compound with other chemical wastes unless their compatibility is known.
-
Consult Your Institution's Environmental Health and Safety (EHS) Office: Your institution's EHS office is the primary resource for specific disposal protocols and will provide the necessary waste containers and pickup services.
Quantitative Data on Chemical Waste Disposal
In the absence of specific data for this compound, the following table summarizes general quantitative considerations for the disposal of research chemicals.
| Parameter | Guideline | Rationale |
| Container Fill Level | Do not fill liquid waste containers beyond 90% of their capacity. | Prevents spills and allows for vapor expansion. |
| pH of Aqueous Waste | Neutralize aqueous waste to a pH between 6.0 and 9.0 before collection, if safe and permissible to do so. | Reduces corrosivity and reactivity. Always consult with EHS before neutralizing any chemical waste. |
| Halogenated Solvent Waste | Segregate from non-halogenated solvent waste. | Halogenated solvents require specific, high-temperature incineration for proper disposal and are typically more costly to dispose of. |
| Solid Waste | Collect in a designated, labeled solid waste container. | Prevents contamination of regular trash and ensures proper handling. |
Experimental Protocol for the Disposal of this compound
The following protocol outlines the standard steps for the disposal of this compound in a laboratory setting.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and appropriate chemical-resistant gloves.
-
Designated chemical waste container (provided by your institution's EHS office).
-
Chemical waste label.
-
Fume hood.
Procedure:
-
Don Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing safety goggles, a lab coat, and chemical-resistant gloves.
-
Work in a Ventilated Area: Conduct all waste handling procedures inside a certified chemical fume hood to minimize inhalation exposure.
-
Prepare the Waste Container:
-
Obtain the correct, designated waste container from your institution's EHS office.
-
Ensure the container is clean, in good condition, and has a secure lid.
-
Attach a completed chemical waste label to the container. The label should include:
-
The full chemical name: "this compound"
-
The quantity of waste.
-
The date of accumulation.
-
The principal investigator's name and laboratory contact information.
-
-
-
Transfer the Waste:
-
Solid Waste: Carefully transfer any solid this compound into the designated solid waste container. Use a spatula or other appropriate tool to avoid generating dust.
-
Solutions: If disposing of a solution containing this compound, carefully pour the solution into the designated liquid waste container. Use a funnel to prevent spills.
-
-
Decontaminate Empty Containers:
-
Rinse the empty this compound container with a suitable solvent (e.g., ethanol or methanol) three times.
-
Collect the rinsate in the appropriate liquid waste container.
-
Once triple-rinsed, the container can often be disposed of as regular laboratory glassware, but confirm this with your institution's EHS guidelines.
-
-
Secure and Store the Waste Container:
-
Securely close the lid of the waste container.
-
Store the container in a designated, secondary containment area away from incompatible materials.
-
-
Arrange for Waste Pickup:
-
Contact your institution's EHS office to schedule a pickup for the full waste container.
-
Disposal Decision Workflow
The following diagram illustrates the general decision-making process for the disposal of a research chemical like this compound.
Caption: Decision workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the Safety Data Sheet (SDS) for any chemical before handling and disposal. If an SDS is not available, treat the substance with the utmost caution and follow the most conservative disposal guidelines for research chemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
